4-Methoxy-2-naphthylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxynaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKZPTYRENGBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182018 | |
| Record name | 4-Methoxy-2-naphthylamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light pink powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methoxy-2-naphthylamine | |
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CAS No. |
2764-95-6 | |
| Record name | 4-Methoxy-2-naphthylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2-naphthylamine | |
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| Record name | 2764-95-6 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-naphthylamine from 2-Naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Methoxy-2-naphthylamine, a key intermediate in pharmaceutical and chemical research, starting from the readily available precursor, 2-naphthol. This document details established reaction methodologies, presents quantitative data in a structured format, and illustrates the synthetic workflows and reaction mechanisms through detailed diagrams.
Introduction
The synthesis of substituted naphthylamines is of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. This compound serves as a crucial building block for the development of novel therapeutic agents. The synthesis from 2-naphthol is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. This guide outlines the most plausible synthetic routes, focusing on a sequence of methylation, functional group introduction at the 4-position, and subsequent conversion to the target amine.
Proposed Synthetic Pathways
The synthesis of this compound from 2-naphthol is not a direct, one-step conversion. The most viable pathways involve the initial methylation of 2-naphthol to form 2-methoxynaphthalene, followed by the introduction of a nitrogen-containing functionality at the 4-position. Two primary strategies are considered:
-
Route A: Nitration of 2-methoxynaphthalene followed by reduction. This route is challenged by the regioselectivity of the nitration step.
-
Route B: Functionalization at the 4-position via electrophilic substitution (e.g., Friedel-Crafts acylation) followed by a rearrangement reaction to introduce the amine group.
-
Route C: An alternative approach starting with a pre-functionalized naphthol, such as 4-nitro-2-naphthol, followed by methylation.
This guide will focus on a combination of established reactions that favor the desired substitution pattern. The overall proposed workflow is depicted below.
An In-depth Technical Guide to 4-Methoxy-2-naphthylamine (CAS: 2764-95-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-naphthylamine, with the Chemical Abstracts Service (CAS) number 2764-95-6, is an aromatic amine derivative of naphthalene. This compound and its derivatives have garnered interest in various scientific fields, particularly as intermediates in the synthesis of dyes and as fluorescent probes in biological assays. Its structural features, comprising a naphthalene core with methoxy and amine substitutions, impart specific chemical and photophysical properties that are of value in research and development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical data, and applications, with a focus on its utility in experimental settings.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to pinkish powder.[1] Key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | [2][3][4] |
| Molecular Weight | 173.21 g/mol | [2][3][4] |
| Melting Point | 57.5-58.5 °C | |
| Boiling Point | 352.9 °C at 760 mmHg | |
| Appearance | White to pinkish powder | [1] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide. |
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic routes. One common strategy involves the reduction of a nitro-substituted naphthalene precursor.
Synthetic Pathway Overview
A plausible and frequently employed synthetic route is the reduction of 4-methoxy-2-nitronaphthalene. This precursor can be synthesized from commercially available starting materials. The reduction of the nitro group to an amine is a standard transformation in organic synthesis and can be achieved using various reducing agents.
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Caption: Workflow of the DPP-IV fluorometric assay.
Experimental Protocol: Fluorometric Assay for DPP-IV Activity
[1]
Materials:
-
Serum or purified DPP-IV sample
-
Glycyl-L-proline-4-methoxy-2-naphthylamide (substrate)
-
Tris buffer (50 mmol/L, pH 8.3)
-
Citrate buffer (100 mmol/L, pH 4.0) to stop the reaction
-
Fluorometer (Excitation/Emission wavelengths suitable for this compound)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing the Tris buffer and the substrate solution.
-
Add the serum or enzyme sample to the reaction mixture to initiate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 37 °C) for a defined period.
-
Stop the reaction by adding the citrate buffer.
-
Measure the fluorescence of the released this compound.
-
The enzyme activity is calculated based on the amount of fluorescent product formed per unit of time.
Safety and Handling
This compound is classified as harmful if swallowed, may cause cancer, and is toxic to aquatic life with long-lasting effects. [2]Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a versatile chemical compound with established applications as a synthetic intermediate and emerging utility as a fluorescent reporter in enzyme assays. Its synthesis is achievable through standard organic transformations, and its characterization relies on conventional analytical methods. For researchers in drug development, the application of its derivatives in fluorometric assays, such as for DPP-IV, highlights its potential in high-throughput screening and mechanistic studies. As with all chemical reagents, proper safety protocols must be strictly followed during its handling and use.
References
An In-depth Technical Guide to 4-Methoxy-2-naphthylamine: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Methoxy-2-naphthylamine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's key characteristics, provides adapted experimental protocols for its synthesis and purification, and explores its application in biochemical assays, particularly in the context of neprilysin activity. Furthermore, it includes predicted spectral data and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound.
Introduction
This compound, a derivative of 2-naphthylamine, is an aromatic amine with significant utility in various scientific fields. Its structural features, including the methoxy and amino functional groups on the naphthalene core, impart specific chemical reactivity and physical properties that make it a valuable intermediate in the synthesis of dyes, pigments, and pharmaceutical compounds. Moreover, its fluorescent properties upon enzymatic cleavage of specific substrates have led to its use as a reporter molecule in biochemical assays. This guide aims to consolidate the available information on this compound to support its application in research and development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | White to pinkish or light pink powder | [1] |
| Melting Point | 57.5-58.5 °C | [3] |
| Boiling Point | 352.9 ± 15.0 °C (Predicted) | [3] |
| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.06 ± 0.10 (Predicted) | [3] |
| Storage Temperature | -20°C | [4][5] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| CAS Number | 2764-95-6 | [1][2] |
| IUPAC Name | 4-methoxynaphthalen-2-amine | [1] |
| InChI | 1S/C11H11NO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,12H2,1H3 | [4] |
| InChIKey | SFKZPTYRENGBTJ-UHFFFAOYSA-N | |
| SMILES | COc1cc(N)cc2ccccc12 | [5] |
| Synonyms | 4-Methoxy-beta-naphthylamine, 4-Methoxynaphthalen-2-amine | [1] |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound (Adapted from the Bucherer Reaction)
Objective: To synthesize this compound from 4-methoxy-2-naphthol.
Materials:
-
4-methoxy-2-naphthol
-
Ammonia solution (aqueous, concentrated)
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (autoclave or sealed pressure vessel)
-
Heating and stirring apparatus
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 4-methoxy-2-naphthol, a saturated aqueous solution of sodium bisulfite, and concentrated aqueous ammonia. The molar ratio of the reactants should be optimized, but a typical starting point is a 1:2:4 molar ratio of naphthol:bisulfite:ammonia.
-
Reaction Conditions: Seal the vessel and heat the mixture to 150-180°C with constant stirring. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC). The reaction time can vary from several hours to a day.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a beaker.
-
Isolation of the Product: Acidify the mixture with hydrochloric acid to precipitate the naphthylamine as its hydrochloride salt. Filter the precipitate and wash it with cold water.
-
Liberation of the Free Amine: Suspend the hydrochloride salt in water and add a solution of sodium hydroxide until the mixture is basic. This will convert the salt to the free amine.
-
Extraction: Extract the aqueous suspension with an organic solvent like diethyl ether. Combine the organic layers.
-
Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Experimental Protocol: Purification of this compound
The crude product can be purified by either recrystallization or column chromatography.
3.2.1. Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate)
-
Heating and stirring apparatus
-
Filtration apparatus (Buchner funnel)
-
Ice bath
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
3.2.2. Column Chromatography
Objective: To purify crude this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Spectral Properties (Predicted)
Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.
Table 3: Predicted Spectral Data for this compound
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons (naphthalene ring): Multiple signals in the range of δ 7.0-8.0 ppm. Methoxy protons (-OCH₃): A singlet around δ 3.9-4.0 ppm. Amine protons (-NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration. |
| ¹³C NMR | Aromatic carbons: Multiple signals in the range of δ 100-160 ppm. Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm. |
| IR (Infrared) | N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹. C-H stretching (aromatic): Bands above 3000 cm⁻¹. C-H stretching (methyl): Bands just below 3000 cm⁻¹. C=C stretching (aromatic): Bands in the region of 1500-1600 cm⁻¹. C-O stretching (ether): A strong band in the region of 1230-1270 cm⁻¹. |
| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 173. Common fragmentation patterns may include the loss of a methyl radical (-CH₃) to give a fragment at m/z = 158, or loss of a methoxy radical (-OCH₃) to give a fragment at m/z = 142. |
Biological Relevance and Experimental Applications
This compound serves as a key component in fluorogenic substrates used to measure the activity of certain enzymes. A notable application is in assays for neprilysin (NEP), also known as neutral endopeptidase.
Role in Neprilysin Activity Assays
Neprilysin is a zinc-dependent metalloprotease that degrades a number of signaling peptides. Its activity is implicated in various physiological and pathological processes, including cardiovascular regulation and Alzheimer's disease.[1][11]
In a typical fluorometric assay, a synthetic peptide substrate, such as Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamide, is used.[12] This substrate is non-fluorescent. In the presence of active neprilysin, the enzyme cleaves the amide bond, releasing this compound. The free amine is fluorescent, and the increase in fluorescence intensity over time is directly proportional to the neprilysin activity.
Neprilysin Signaling Pathway
Neprilysin plays a role in various signaling pathways by modulating the levels of key peptide messengers. For instance, by degrading amyloid-beta peptides, it is considered to have a protective role in Alzheimer's disease. In cancer biology, neprilysin can act as a tumor suppressor by degrading mitogenic growth factors and interacting with key signaling proteins like those in the PI3K/AKT pathway.[1][2]
Caption: Simplified overview of Neprilysin's role in signaling.
Experimental Workflow: Neprilysin Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro neprilysin inhibition assay using a fluorogenic substrate that releases this compound.
Caption: General workflow for a neprilysin inhibition assay.
Safety Information
This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed and is suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical compound with important applications in synthetic chemistry and as a tool in biochemical research. This technical guide has provided a consolidated resource on its physical and chemical properties, proposed methods for its synthesis and purification, and highlighted its role in the study of neprilysin activity. The provided diagrams offer a visual representation of its biological context and experimental application. It is hoped that this guide will serve as a valuable reference for scientists and researchers, facilitating further exploration and utilization of this compound in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. SensoLyte® 520 Neprilysin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
An In-depth Technical Guide to 4-Methoxy-2-naphthylamine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-Methoxy-2-naphthylamine. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO | [1][2][3][4] |
| Molecular Weight | 173.21 g/mol | [2][3][4] |
| CAS Number | 2764-95-6 | [2][3][4] |
| Appearance | White to pinkish solid powder | [3] |
| Melting Point | 57.5-58.5 °C | |
| Boiling Point | 352.9 ± 15.0 °C (Predicted) | |
| Density | 1.156 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.06 ± 0.10 (Predicted) | |
| Purity | ≥98% | [2] |
| Storage Temperature | -20°C | [2] |
| SMILES String | COc1cc(N)cc2ccccc12 | [2] |
| InChI Key | SFKZPTYRENGBTJ-UHFFFAOYSA-N | [2] |
Molecular Structure
The molecular structure of this compound consists of a naphthalene core substituted with a methoxy group at the 4-position and an amine group at the 2-position.
Experimental Protocols
Synthesis of this compound via the Bucherer Reaction
The primary method for the synthesis of this compound is the Bucherer reaction, which involves the conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[1]
Materials and Reagents:
-
4-Methoxy-2-naphthol
-
Ammonia (aqueous solution)
-
Sodium bisulfite
-
Water
-
Reaction vessel (autoclave or sealed pressure vessel)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a suitable pressure vessel, a mixture of 4-Methoxy-2-naphthol, an aqueous solution of ammonia, and sodium bisulfite is prepared.
-
Heating: The vessel is sealed and heated to a temperature typically in the range of 150-200°C with constant stirring. The reaction is allowed to proceed for several hours.
-
Cooling and Isolation: After the reaction is complete, the vessel is cooled to room temperature. The solid product is then isolated by filtration.
-
Purification: The crude this compound is purified by washing with water to remove any remaining inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
The workflow for this synthesis is illustrated in the diagram below.
Biological and Chemical Significance
This compound serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly noted for its application in the production of azo dyes, where its chemical structure contributes to the color and stability of the final products. In the pharmaceutical and agrochemical industries, it is utilized as a building block for more complex molecules.[1]
While it is a precursor for compounds that may target specific biological pathways, there is limited direct evidence in the reviewed literature of this compound itself being a key component in signaling pathways. Its primary role documented is that of a synthetic intermediate. Research has also explored its use as a reagent in analytical chemistry, for instance, in the fluorometric assay for dipeptidyl peptidase IV.[2]
References
4-Methoxy-2-naphthylamine: A Technical Safety and Handling Guide for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
This technical guide provides comprehensive safety information and handling precautions for 4-Methoxy-2-naphthylamine (CAS No: 2764-95-6). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document synthesizes data from safety data sheets and peer-reviewed literature to offer a thorough understanding of the potential hazards and safe handling procedures.
Chemical and Physical Properties
This compound is a solid, light pink powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [1][2][3] |
| Molecular Weight | 173.21 g/mol | [1][2][3] |
| Melting Point | 57.5-58.5 °C | [2] |
| Boiling Point (Predicted) | 352.9 ± 15.0 °C | [2] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.06 ± 0.10 | [2] |
| Storage Temperature | -20°C | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Carcinogenicity | 1A | H350: May cause cancer |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Hazard Pictograms:
-
Health Hazard (GHS08)
-
Harmful (GHS07)
-
Environmental Hazard (GHS09)
Toxicological Information and Mechanistic Insights
While specific toxicological studies on this compound are limited, its structural similarity to the well-characterized human carcinogen 2-naphthylamine warrants significant caution.[5] The carcinogenicity of 2-naphthylamine is attributed to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations and cancer, particularly of the urinary bladder.[6][7][8]
Metabolic Activation Pathway of Naphthylamines
The metabolic activation of naphthylamines is a multi-step process primarily occurring in the liver. The key initial step is N-hydroxylation catalyzed by cytochrome P450 enzymes. The resulting N-hydroxylamine can then undergo further transformations, including conjugation reactions. These metabolites can be transported to the bladder, where under acidic conditions, they can form reactive species that bind to DNA.
Caption: Metabolic activation of naphthylamines leading to DNA adduct formation.
Experimental Evidence for Carcinogenicity of 2-Naphthylamine
Numerous studies have established the carcinogenicity of 2-naphthylamine. Epidemiological studies of workers in the dye and rubber industries have shown a clear link between exposure to 2-naphthylamine and an increased risk of urinary bladder cancer.[6][8]
Experimental animal studies have corroborated these findings. For instance, oral administration of 2-naphthylamine to dogs has been shown to induce bladder cancer. While specific protocols vary, a representative study design is outlined below.
Experimental Protocol: Carcinogenicity Study in Dogs
-
Test System: Beagle dogs.
-
Administration Route: Oral, in capsules.
-
Dose: Varied dose groups, for example, 6 to 50 mg/kg body weight.
-
Frequency: Daily.
-
Duration: Several years.
-
Observations: Regular monitoring for clinical signs of toxicity. Periodic urine analysis for hematuria and cytological changes. Histopathological examination of the bladder and other organs at the end of the study or upon euthanasia.
-
Endpoint: Incidence and severity of bladder tumors.
Safe Handling and Personal Protective Equipment (PPE)
Given the carcinogenic potential, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work with this compound should be conducted in a designated area, preferably in a certified chemical fume hood.
-
Ensure adequate ventilation to minimize the concentration of dust in the air.
-
Use of a closed system is recommended for transfers and reactions.[9][10]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as necessary to prevent skin contact.[3][9]
-
Respiratory Protection: If the use of a fume hood is not feasible or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[3][9]
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound.
First Aid and Emergency Procedures
In case of exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][9]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is -20°C.[2][3] Store locked up.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][9] Do not allow the chemical to enter drains.[11]
Conclusion
This compound is a hazardous chemical with suspected carcinogenic properties based on its structural similarity to 2-naphthylamine. Researchers and other professionals must handle this compound with extreme care, adhering to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. A thorough understanding of the potential hazards and the implementation of safe handling practices are essential to minimize the risk of exposure and ensure a safe working environment.
References
- 1. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. The metabolic activation of 2-naphthylamine to mutagens in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Spectroscopic Profile of 4-Methoxy-2-naphthylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 4-Methoxy-2-naphthylamine (CAS No: 2764-95-6). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical characterizations. This guide is intended to serve as a foundational resource for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on the chemical structure and known spectroscopic behaviors of similar functional groups and aromatic systems.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the methoxy group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | 7.8 - 7.9 | d | 8.0 - 9.0 |
| H3 | 6.9 - 7.0 | s | - |
| H5 | 7.9 - 8.0 | d | 8.0 - 9.0 |
| H6 | 7.2 - 7.3 | t | 7.0 - 8.0 |
| H7 | 7.4 - 7.5 | t | 7.0 - 8.0 |
| H8 | 7.7 - 7.8 | d | 8.0 - 9.0 |
| -NH₂ | 3.5 - 4.5 | br s | - |
| -OCH₃ | 3.9 - 4.0 | s | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the this compound molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 125 - 127 |
| C2 | 140 - 142 |
| C3 | 105 - 107 |
| C4 | 155 - 157 |
| C4a | 128 - 130 |
| C5 | 123 - 125 |
| C6 | 126 - 128 |
| C7 | 127 - 129 |
| C8 | 122 - 124 |
| C8a | 133 - 135 |
| -OCH₃ | 55 - 57 |
Predicted IR Spectroscopy Data
The infrared spectrum of this compound is expected to show characteristic absorption bands for its amine, methoxy, and naphthalene functional groups.[1][2]
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |
| N-H Bend | 1580 - 1650 | Medium |
| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |
| Out-of-plane C-H Bending | 690 - 900 | Strong |
Predicted Mass Spectrometry Data
For mass spectrometry, the molecular ion peak and characteristic fragmentation patterns can be predicted. The molecular weight of this compound (C₁₁H₁₁NO) is 173.21 g/mol .[3]
| m/z | Predicted Fragment | Interpretation |
| 173 | [M]⁺ | Molecular Ion |
| 158 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 130 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 103 | [C₈H₇]⁺ | Naphthalene fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid aromatic amine like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear.
-
Instrument Setup : Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition :
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to the sample.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI) :
-
Introduce a small amount of the solid sample into the ion source via a direct insertion probe or by using a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
-
Ionization :
-
Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis :
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection :
-
The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a solid organic compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Commercial Suppliers and Technical Guide for High-Purity 4-Methoxy-2-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of high-purity 4-Methoxy-2-naphthylamine, along with detailed experimental protocols for its synthesis, purification, and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require high-quality this compound for their work.
Introduction to this compound
This compound (also known as 4-methoxy-β-naphthylamine) is an aromatic amine with the chemical formula C₁₁H₁₁NO. It serves as a crucial intermediate in the synthesis of various dyes and pigments and is explored for its potential in drug development, particularly in targeting specific biological pathways.[1] Its utility in analytical chemistry as a reagent for detection and quantification has also been noted.[1] Given its diverse applications, the availability of high-purity this compound is critical for reliable and reproducible research outcomes.
Commercial Suppliers of High-Purity this compound
A number of chemical suppliers offer this compound. The purity of the compound is a key consideration for research and development purposes. Below is a summary of some commercial suppliers and their specifications for this compound. Researchers are advised to request a certificate of analysis (CoA) for lot-specific purity data.
| Supplier | Catalog Number (Example) | Purity Specification | Analytical Method |
| Sigma-Aldrich | M9894 | ≥98% | Not specified on product page |
| Chem-Impex | 05287 | ≥99% | HPLC |
| Santa Cruz Biotechnology | sc-239073 | Not specified on product page | Not specified on product page |
| ChemicalBook | CB5303105 | 99% | Not specified on product page |
| Shaanxi Dideu Medichem Co. Ltd. | Not specified | 99% | Not specified on product page |
Synthesis and Purification Protocols
Synthesis of this compound
A common synthetic route to this compound involves the methoxylation of 2-naphthol followed by nitration and subsequent reduction. The following is a representative protocol.
Step 1: Synthesis of 2-Methoxy-naphthalene from 2-Naphthol
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol in a suitable solvent such as methanol.
-
Add a base, for example, sodium hydroxide, to the solution to form the sodium salt of 2-naphthol.
-
Add dimethyl sulfate dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent like diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude 2-methoxynaphthalene.
Step 2: Nitration of 2-Methoxynaphthalene
-
Dissolve the crude 2-methoxynaphthalene in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent, such as nitric acid, dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.
-
Pour the reaction mixture into ice water to precipitate the nitro product.
-
Filter the precipitate, wash with water until neutral, and dry to obtain 4-methoxy-2-nitronaphthalene.
Step 3: Reduction of 4-Methoxy-2-nitronaphthalene to this compound
-
In a round-bottom flask, suspend the 4-methoxy-2-nitronaphthalene in a suitable solvent such as ethanol.
-
Add a reducing agent, for instance, tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the mixture to reflux until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the amine.
-
Extract the product with an organic solvent, wash the organic layer with water, and dry over a drying agent.
-
Remove the solvent under reduced pressure to yield crude this compound.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds like this compound.[2][3][4]
-
Solvent Selection : Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, toluene, hexane) at room and elevated temperatures to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3]
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[2][3]
-
Hot Filtration (Optional) : If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration to remove the charcoal.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. The desired compound will crystallize out of the solution. Further cooling in an ice bath can maximize the yield of crystals.[2][3]
-
Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a desiccator or a vacuum oven.
Analytical Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is suitable for this compound.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water, with 0.1% formic acid added to both phases to improve peak shape. A typical gradient could start at 30% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).
-
Sample Preparation : Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation : A standard GC-MS system with an electron ionization (EI) source.
-
GC Column : A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Data Analysis : Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard or by area percent normalization.
Application in Research: Neprilysin Activity Assay
This compound is a component of fluorogenic substrates used in assays to measure the activity of enzymes like neprilysin (NEP).[5] Neprilysin is a zinc-dependent metalloprotease that degrades several signaling peptides.[6] The assay workflow involves the enzymatic cleavage of a substrate, leading to the release of a fluorescent molecule derived from this compound.
In this workflow, a fluorogenic substrate containing a this compound (MNA) moiety is incubated with the neprilysin enzyme. The enzyme cleaves the substrate, releasing the fluorescent this compound. The increase in fluorescence over time is measured and is directly proportional to the neprilysin activity.
Signaling Pathway Involvement
Neprilysin plays a significant role in various physiological processes by degrading a number of signaling peptides, thereby terminating their signals.[6] These substrates include natriuretic peptides, bradykinin, substance P, and amyloid-β peptides.[7][8] By serving as a component of a substrate in neprilysin assays, this compound is indirectly involved in the study of these pathways.
This diagram illustrates how neprilysin, located on the cell surface, degrades various bioactive peptides in the extracellular space. This degradation terminates their signaling functions, which are implicated in processes such as blood pressure regulation (natriuretic peptides), inflammation (bradykinin, substance P), and Alzheimer's disease (amyloid-β). The use of this compound-based substrates allows for the quantification of neprilysin's activity in these pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Neprilysin - Wikipedia [en.wikipedia.org]
- 7. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Research Applications of 4-Methoxy-2-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-naphthylamine, a derivative of the known carcinogen 2-naphthylamine, has carved a niche in biochemical research primarily as a fluorogenic leaving group in enzyme substrates. Its utility stems from the significant increase in fluorescence upon its cleavage from a quenching substrate molecule by a specific enzyme. This property has been historically exploited for the sensitive detection and quantification of various peptidase activities. This technical guide provides an in-depth overview of the historical applications of this compound in research, with a focus on enzyme assays, including detailed experimental protocols and quantitative data. While its parent compound, 2-naphthylamine, is a regulated carcinogen, this guide will also touch upon the historical context of research into the toxicology of naphthylamine derivatives, emphasizing the importance of appropriate safety measures when handling related compounds.
Core Application: Fluorogenic Substrate in Enzyme Assays
The principal historical research application of this compound is in the design of fluorogenic substrates for the measurement of peptidase activity. In these assays, an amino acid or peptide is covalently linked to the amino group of this compound. This linkage effectively quenches the fluorescence of the naphthylamine moiety. Upon enzymatic cleavage of the peptide bond, this compound is released, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the enzyme activity.
Key Enzymes Studied Using this compound Substrates:
-
Dipeptidyl Peptidase IV (DPP-IV): A serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.
-
Cathepsins (B, H, K, and L): A group of lysosomal proteases involved in various physiological and pathological processes.
-
Dipeptidyl Peptidase II (DPP-II): A serine protease that cleaves dipeptides from the N-terminus of polypeptides where the penultimate residue is either proline or alanine.
-
Neprilysin: A zinc-dependent metalloprotease that degrades a number of small secreted peptides.
Quantitative Data Summary
The following tables summarize key quantitative data from historical research applications of this compound-based substrates in various enzyme assays.
| Enzyme | Substrate | Optimal pH | Excitation (nm) | Emission (nm) | Reference(s) |
| Dipeptidyl Peptidase IV (DPP-IV) | Glycyl-L-proline-4-methoxy-2-naphthylamide | 8.3 | 340 | 425 | [1][2][3] |
| Dipeptidyl Peptidase II (DPP-II) | Lys-Ala-4-methoxy-2-naphthylamide | 5.5 | 335 | 410 | |
| Cathepsin B | Z-Arg-Arg-4-methoxy-2-naphthylamide | 6.0 | 355 | 460 | |
| Cathepsin H | Arg-4-methoxy-2-naphthylamide | 6.8 | 355 | 460 | |
| Cathepsin K | Z-Phe-Arg-4-methoxy-2-naphthylamide | 6.0 | 355 | 460 | |
| Cathepsin L | Z-Phe-Arg-4-methoxy-2-naphthylamide | 5.5 | 355 | 460 | |
| Neprilysin | Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine | 7.4 | 345 | 412 |
Table 1: Summary of Enzyme Assay Parameters. This table provides a comparative overview of the conditions used for various enzyme assays employing this compound-based substrates.
| Enzyme | Sample Type | Reported Activity (Mean ± SD) or Range | Reference(s) |
| Dipeptidyl Peptidase IV (DPP-IV) | Human Serum | 58 ± 16 µmol/min/L | [1][2][3] |
| Cathepsins B, H, K, L | Cell Lysates | Varies depending on cell type and experimental conditions | [4][5][6] |
Table 2: Reported Enzyme Activities. This table presents examples of enzyme activities measured using this compound-based substrates in biological samples.
Experimental Protocols
Fluorometric Assay of Dipeptidyl Peptidase IV (DPP-IV) in Serum
This protocol is based on the method described by Scharpé et al. (1988).[1][3]
Materials:
-
Substrate Stock Solution: Glycyl-L-proline-4-methoxy-2-naphthylamide (20 mmol/L) dissolved in dimethyl sulfoxide (DMSO).
-
Assay Buffer: 50 mmol/L Tris-HCl, pH 8.3.
-
Stopping Reagent: 100 mmol/L Citrate buffer, pH 4.0.
-
Serum Sample: Human serum.
-
Fluorometer: Capable of excitation at 340 nm and emission at 425 nm.
Procedure:
-
Pre-warm the assay buffer and serum sample to 37°C.
-
In a reaction tube, mix 20 µL of serum with 100 µL of assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate stock solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 1 mL of the stopping reagent.
-
Measure the fluorescence of the released this compound at Ex/Em = 340/425 nm.
-
A standard curve of this compound should be prepared to convert fluorescence units to molar concentrations.
Microplate Assay for Cathepsin Activities in Viable Cells
This protocol is a generalized procedure based on the methods for detecting cathepsin activities in live cells.[4][5][6]
Materials:
-
Cell Culture: Adherently growing cells in a 96-well microplate.
-
Cathepsin Substrates: Peptidic derivatives of 4-methoxy-β-naphthylamine (e.g., Z-Arg-Arg-MNA for Cathepsin B) dissolved in DMSO.
-
5-Nitrosalicylaldehyde (NSA): Coupling reagent to trap the released 4-methoxy-β-naphthylamine intracellularly.
-
Assay Buffer: Appropriate cell culture medium or buffer.
-
Partially Selective Inhibitors: To differentiate between cathepsin activities (optional).
-
Fluorescence Microplate Reader: Capable of bottom reading with appropriate filter sets.
Procedure:
-
Culture cells to the desired confluency in a 96-well plate.
-
Prepare the assay medium containing the specific cathepsin substrate and NSA.
-
If using inhibitors for selectivity, prepare parallel wells with the assay medium containing the respective inhibitors.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the assay medium (with or without inhibitors) to the wells.
-
Incubate the plate at 37°C in a cell culture incubator.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader.
-
The activity of a specific cathepsin can be calculated by subtracting the fluorescence in the presence of a selective inhibitor from the total fluorescence.
Visualizations
Caption: Workflow of a typical fluorometric enzyme assay using a this compound (4-MNA) substrate.
Caption: Principle of achieving selectivity in cathepsin assays using partially selective substrates and inhibitors.
Historical Context and Safety Considerations
The historical use of this compound in research is intrinsically linked to the broader investigation of aromatic amines. Its parent compound, 2-naphthylamine, is a well-established human bladder carcinogen, a fact that was discovered through epidemiological studies of workers in the dye industry.[6][7][8] Research into the carcinogenicity of 2-naphthylamine and its metabolites has been extensive.[7] This historical context underscores the critical importance of handling any derivative of 2-naphthylamine, including this compound, with extreme caution.
While this compound itself is not as extensively studied for its carcinogenicity as its parent compound, the potential for metabolic activation to reactive intermediates cannot be disregarded. Therefore, all laboratory work with this compound should be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, and performed in a well-ventilated area or a chemical fume hood.
Conclusion
This compound has played a significant historical role in the advancement of enzyme kinetics and cellular biochemistry. Its application as a fluorogenic substrate has enabled sensitive and continuous monitoring of various peptidase activities, contributing to a deeper understanding of their roles in health and disease. While its use necessitates stringent safety precautions due to its relationship with a known carcinogen, the methodologies developed around this compound have provided a valuable framework for the design of modern fluorogenic assays. This guide has provided a comprehensive overview of its historical applications, offering researchers and scientists a valuable resource for understanding the foundations of these important biochemical techniques.
References
- 1. Assay of dipeptidyl peptidase IV in serum by fluorometry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Microplate assay for cathepsin detection in viable cells using derivatives of 4-methoxy-beta-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorometric assay using naphthylamide substrates for assessing novel venom peptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Potential Research Areas for 4-Methoxy-2-naphthylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the promising potential of 4-methoxy-2-naphthylamine derivatives as a scaffold for novel therapeutic agents. The naphthalene core, a bicyclic aromatic hydrocarbon, is a well-established pharmacophore found in numerous bioactive compounds. The strategic incorporation of a methoxy and an amine group at the 4- and 2-positions, respectively, offers a unique template for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This document provides an in-depth analysis of potential research avenues, focusing on anticancer and antimicrobial applications, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Potential Therapeutic Applications
Derivatives of the naphthalene scaffold have demonstrated a wide array of biological activities. For the this compound core, the most promising areas for further research and development are in oncology and infectious diseases.
Anticancer Activity
Naphthalene derivatives have shown significant potential as anticancer agents, with mechanisms often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. While specific data on this compound derivatives are emerging, the broader class of naphthoquinones and naphthylamine analogs provides compelling evidence of their potential. For instance, certain naphthoquinone derivatives induce cytotoxicity through mechanisms like redox cycling, DNA strand breakage, and the generation of reactive oxygen species (ROS).[1]
Table 1: Cytotoxic Activity of Naphthalene and Naphthoquinone Derivatives Against Various Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene–Enamide Hybrid | 4-methoxybenzene in 3,4,5-trimethoxyenamide moiety | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [2] |
| Naphthoquinone | Thiazole 1,4-naphthoquinone derivative | Not Specified | 0.6 | [1] |
| Naphthoquinone | Furan-containing 4-thiazolidinone derivative | Not Specified | 0.6 | [1] |
| Naphthoquinone | 2-chloroethylthio substituted derivative | HeLa (Cervical Cancer) | 5.3 | [1] |
| Naphthoquinone | 2-chloroethylthio substituted derivative | DU145 (Prostate Cancer) | 6.8 | [1] |
| 1,3,4-Oxadiazole-naphthalene hybrid | Compound 5 in study | MCF-7 (Breast Cancer) | 8.4-10.4 | [3] |
| 1,3,4-Oxadiazole-naphthalene hybrid | Compound 5 in study | HepG-2 (Hepatocellular Carcinoma) | 8.4-10.4 | [3] |
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the development of novel anti-infective agents. Naphthylamine and its derivatives have been shown to possess both antibacterial and antifungal properties. The incorporation of heterocyclic moieties, such as thiazolidinone, has been a successful strategy to enhance the antimicrobial potency of the naphthylamine scaffold.
Table 2: Antimicrobial Activity of Naphthylamine and Naphthalene Derivatives
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazolidinone-Naphthylamine | Nitronaphthylamine substituent | S. aureus, B. subtilis | Similar to aminopenicillins | [4] |
| Thiazolidinone-Naphthylamine | Nitronaphthylamine substituent | K. pneumoniae, E. coli | 500-1000 | [4] |
| 1-Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 | [5] |
| 1-Aminoalkyl-2-naphthol | 1-(piperidin-1-ylmethyl)naphthalen-2-ol | S. aureus MDR | 100 | [5] |
| 1-Aminoalkyl-2-naphthol | 1-(dimethylaminomethyl)naphthalen-2-ol | P. notatum, P. funiculosum | 400 | [5] |
| 2-Methoxy-1,4-naphthoquinone | - | Antibiotic-resistant H. pylori | 0.156–0.625 | [6] |
Signaling Pathways and Mechanisms of Action
A key area of investigation for novel drug candidates is the elucidation of their mechanism of action at the molecular level. For naphthalene-based compounds, a prominent mechanism in cancer cells is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).
ROS-Mediated Apoptosis
Elevated levels of ROS can trigger a cascade of events leading to programmed cell death. A novel naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), has been shown to induce apoptosis in gastric cancer cells through ROS-mediated regulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[7]
The diagram below illustrates the proposed signaling cascade initiated by a this compound derivative, leading to apoptosis.
Caption: ROS-mediated apoptosis signaling pathway induced by a naphthylamine derivative.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.
Synthesis of N-Aryl-4-methoxy-2-naphthylamine Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. This protocol describes the synthesis of an N-aryl derivative from 2-bromo-4-methoxynaphthalene.
Materials:
-
2-bromo-4-methoxynaphthalene
-
Aryl amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-methoxynaphthalene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add cesium carbonate (1.4 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the aryl amine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-methoxy-2-naphthylamine derivative.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing using Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well in the dilution series.
-
Prepare a standardized inoculum of the microorganism.
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Experimental and Logical Workflow
The development of novel therapeutic agents from a this compound scaffold follows a logical progression from chemical synthesis to biological evaluation. The workflow diagram below outlines this process.
Caption: A typical workflow for the discovery and development of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The existing literature on related naphthalene derivatives provides a strong rationale for pursuing this chemical space. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a battery of biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying key structural motifs that enhance potency and selectivity. Furthermore, in-depth mechanistic studies, including the investigation of their effects on various cellular signaling pathways, will be essential for the rational design of the next generation of therapeutics based on this versatile scaffold.
References
- 1. Activation of apoptosis signalling pathways by reactive oxygen species [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]
- 6. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. jebms.org [jebms.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Methoxy-2-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that link aromatic rings. This extended conjugated system is responsible for their vibrant colors.[1] Azo dyes constitute a significant portion of commercially available dyes, with wide-ranging applications in the textile, printing, and food industries. In the realms of research and drug development, azo compounds are valuable as pH indicators, biological stains, and scaffolds for bioactive molecules.[1][2]
The synthesis of azo dyes is a well-established and versatile two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid (usually from sodium nitrite) in a cold, acidic solution.[1][3]
-
Azo Coupling: The resulting, often unstable, diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol or another aromatic amine, to form the final azo dye.[1][3]
This document provides detailed application notes and representative protocols for the synthesis of azo dyes using 4-Methoxy-2-naphthylamine as the diazo component. While specific literature examples for this particular starting material are scarce, the following protocols are based on established chemical principles for structurally similar aromatic amines.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of azo dyes derived from this compound.
| Starting Material | Coupling Component | Wavelength of Max. Absorption (λmax) | Expected Yield |
| This compound | 2-Naphthol | ~480-520 nm | 85-95% |
| This compound | Phenol | ~400-450 nm | 80-90% |
| This compound | N,N-Dimethylaniline | ~450-490 nm | 88-96% |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and gloves, must be worn at all times. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts in their solid, dry state can be explosive and should always be handled as a cold aqueous solution.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt from this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, suspend 1.73 g (0.01 mol) of this compound in 20 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The amine salt may precipitate.
-
Cool the mixture to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool the solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the this compound salt. Maintain the temperature between 0-5°C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes.
-
Verify the completion of the diazotization by testing for the presence of excess nitrous acid. To do this, place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.
-
The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol details the synthesis of a representative azo dye by coupling the diazonium salt of this compound with 2-naphthol.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5°C in an ice bath with stirring.
-
While vigorously stirring the cold 2-naphthol solution, slowly add the cold diazonium salt solution prepared in Protocol 1.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Dry the azo dye in a desiccator or a vacuum oven at a low temperature.
Visualizations
General Workflow for Azo Dye Synthesis
References
Application Notes and Protocols: 4-Methoxy-2-naphthylamine as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-methoxy-2-naphthylamine as a versatile intermediate in the synthesis of pharmaceutically relevant compounds. This document outlines its applications, key reactions, and detailed experimental protocols, supported by quantitative data and workflow visualizations to facilitate its use in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive primary amine on a naphthalene scaffold with an electron-donating methoxy group, makes it an attractive starting material for the synthesis of a variety of complex molecules. This intermediate is explored for its potential in creating compounds that target specific biological pathways, offering avenues for new therapeutic options.[1] Its applications span various research areas, including the development of receptor agonists and other bioactive molecules.
Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in the reactivity of its amino group, which readily participates in a range of chemical transformations to build more complex molecular architectures. Key applications include:
-
Amide Bond Formation: The amino group can be acylated to form N-aryl amides, a common structural motif in many pharmaceutical agents. This reaction is typically high-yielding and allows for the introduction of diverse side chains.
-
Precursor to Tetralone Derivatives: Through multi-step synthesis, this compound can be a precursor to aminotetralin scaffolds. These structures are present in a number of neurologically active drugs, such as dopamine agonists.
-
Scaffold for Combinatorial Chemistry: The naphthalene core provides a rigid framework that can be further functionalized, making it a suitable scaffold for the generation of compound libraries for high-throughput screening.
Key Synthetic Reactions and Protocols
This section details experimental protocols for key reactions involving this compound.
Synthesis of N-(4-methoxy-2-naphthyl)acetamide (Acylation)
This protocol describes a standard acylation reaction of this compound to yield an N-aryl amide. This type of reaction is fundamental in drug development for introducing varied functional groups.
Reaction Scheme:
Caption: Acylation of this compound.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acetic Anhydride, Pyridine |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
| Purity (by HPLC) | >98% |
Hypothetical Synthetic Workflow: Towards Aminotetralin Scaffolds
While a direct, single-step conversion is not typical, this compound can serve as a precursor in a multi-step synthesis to produce aminotetralin derivatives, which are core structures in drugs like Rotigotine. The following workflow outlines a plausible synthetic strategy.
Caption: Multi-step synthesis of an aminotetralin derivative.
This conceptual workflow illustrates how the amino group of this compound can be replaced (e.g., via a Sandmeyer reaction) to introduce other functionalities, followed by reactions such as cross-coupling and reduction to build the desired aminotetralin scaffold. Each of these steps would require specific and optimized protocols.
Summary of Quantitative Data
The following table summarizes typical quantitative data for the acylation of this compound, providing a baseline for laboratory execution.
| Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (HPLC, %) |
| N-Acetylation | This compound | Acetic Anhydride, Pyridine | DCM | >90 | >98 |
| N-Benzoylation | This compound | Benzoyl Chloride, Triethylamine | THF | >85 | >97 |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its reactivity allows for straightforward incorporation into various molecular scaffolds, particularly through amide bond formation. The provided protocols and workflows serve as a practical guide for researchers and scientists in drug development, enabling the efficient utilization of this key building block in the discovery of novel therapeutic agents. Further exploration of its synthetic potential is warranted to expand the library of accessible bioactive molecules.
References
Application of 4-Methoxy-2-naphthylamine in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-2-naphthylamine in analytical chemistry, with a primary focus on its role in a highly sensitive fluorometric assay for the determination of Dipeptidyl Peptidase IV (DPP-IV) activity.
Application Note 1: Fluorometric Determination of Dipeptidyl Peptidase IV (DPP-IV) Activity
Introduction:
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a key therapeutic strategy for the management of type 2 diabetes. Consequently, the accurate and sensitive quantification of DPP-IV activity is essential in drug discovery and clinical research. This compound is a key fluorophore released from a synthetic substrate in a widely used enzymatic assay, enabling sensitive detection of DPP-IV activity.[1][2][3]
Principle:
The assay is based on the enzymatic cleavage of the non-fluorescent substrate, Glycyl-L-proline-4-methoxy-2-naphthylamide, by DPP-IV. This reaction releases the highly fluorescent molecule, this compound. The fluorescence intensity of the liberated this compound is directly proportional to the DPP-IV activity in the sample. The reaction is stopped, and the fluorescence is measured at an excitation wavelength of 335-350 nm and an emission wavelength of 410-440 nm.[4]
Applications:
-
Screening for DPP-IV inhibitors in drug discovery programs.
-
Studying the pharmacodynamics of DPP-IV inhibitors in preclinical and clinical trials.
-
Investigating the role of DPP-IV in various physiological and pathological processes.
-
Measuring DPP-IV activity in biological samples such as serum, plasma, and tissue homogenates.[1][2]
Advantages:
-
High Sensitivity: The fluorometric detection of this compound allows for the measurement of low levels of DPP-IV activity.[1] Assays can be designed to detect activity as low as a few microunits per well.
-
Rapidity and Simplicity: The assay is straightforward to perform and can be easily adapted for high-throughput screening formats.[1]
-
Accuracy and Precision: The method demonstrates good accuracy and precision, making it reliable for quantitative analysis.[1][5]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the fluorometric DPP-IV assay based on the detection of this compound. Data from analogous assays using different fluorophores are also included for comparison.
| Parameter | This compound Assay | Gly-Pro-AMC Assay |
| Linear Range | Not explicitly stated; expected to be similar to comparable assays. | 23.4 - 3,000 ng/mL (DPP-IV concentration)[1][5] |
| Limit of Detection (LOD) | Can measure activities as low as 5.0 U/L.[3] | Detects DPP-IV activity as low as 3 µU per well. |
| Intra-assay Precision (CV%) | Not explicitly stated; expected to be low. | 3.9% |
| Inter-assay Precision (CV%) | Not explicitly stated; expected to be low. | 4.1% |
| Excitation Wavelength (nm) | 335 - 350[4] | 350 - 360 |
| Emission Wavelength (nm) | 410 - 440[4] | 450 - 465 |
Experimental Protocol: Fluorometric Assay of DPP-IV Activity
This protocol provides a general procedure for the determination of DPP-IV activity in serum samples.
Materials:
-
This compound (for standard curve)
-
Glycyl-L-proline-4-methoxy-2-naphthylamide (Substrate)
-
Tris buffer (50 mmol/L, pH 8.3)
-
Citrate buffer (100 mmol/L, pH 4.0)
-
Serum samples
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate, Glycyl-L-proline-4-methoxy-2-naphthylamide, at a concentration of 20 mmol/L in an appropriate solvent.
-
Prepare working solutions of Tris buffer and Citrate buffer.
-
Prepare a series of standard solutions of this compound in Tris buffer for the calibration curve.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 20 µL of the serum sample.[1][2]
-
Add 50 µL of Tris buffer (50 mmol/L, pH 8.3) to each well.[1][2]
-
Initiate the enzymatic reaction by adding 30 µL of the substrate solution (20 mmol/L) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of Citrate buffer (100 mmol/L, pH 4.0) to each well.[1][2]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence microplate reader.
-
Set the excitation wavelength between 335 nm and 350 nm and the emission wavelength between 410 nm and 440 nm.[4]
-
-
Data Analysis:
-
Construct a standard curve by plotting the fluorescence intensity of the this compound standards against their concentrations.
-
Determine the concentration of this compound released in each sample by interpolating its fluorescence intensity from the standard curve.
-
Calculate the DPP-IV activity in the serum samples, typically expressed as µmol of this compound released per minute per liter of serum (U/L). The mean value for healthy subjects has been reported to be 58 (SD 16) µmol/min/L.[1][2]
-
Visualizations
Caption: Experimental workflow for the fluorometric determination of DPP-IV activity.
Caption: Principle of the fluorometric DPP-IV assay.
Application Note 2: Potential Use of this compound as a Fluorescent Derivatizing Agent for HPLC
While specific, detailed protocols for the direct use of this compound as a pre-column derivatizing agent for High-Performance Liquid Chromatography (HPLC) with fluorescence detection were not prominently found in the reviewed literature, its structural similarity to other fluorescent labeling reagents, such as dansyl chloride and fluorescamine, suggests its potential for such applications. Derivatization is a common strategy to enhance the detectability of analytes that lack a native chromophore or fluorophore. The primary amine group of this compound could potentially react with analytes containing suitable functional groups (e.g., carboxylic acids, aldehydes) to form fluorescent derivatives amenable to HPLC separation and detection. Further research and methods development would be required to establish optimized reaction conditions, chromatographic separation, and validation for specific analytes.
References
- 1. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of dipeptidyl peptidase IV in serum by fluorometry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methoxy-2-naphthylamine in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing 4-Methoxy-2-naphthylamine-based substrates in the determination of enzyme activity. This method is particularly valuable for the continuous monitoring of various peptidases and proteases, offering a chromogenic or fluorometric endpoint that is readily quantifiable.
Introduction
This compound serves as a crucial component in the synthesis of chromogenic and fluorogenic substrates for a variety of enzymes, most notably aminopeptidases. When conjugated to an amino acid or peptide, the resulting amide bond can be specifically cleaved by the target enzyme. This enzymatic action liberates free this compound, which can then be detected. A common detection method involves a post-coupling reaction with a diazonium salt, such as Fast Blue B, to produce a colored azo dye, allowing for spectrophotometric quantification of enzyme activity. This principle forms the basis for numerous enzyme assays used in research and diagnostics.
Principle of the Assay
The fundamental principle of this enzyme assay is a two-step process. First, the enzyme specifically hydrolyzes the substrate, which is a conjugate of an amino acid or peptide and this compound. This reaction releases this compound. In the second step, the liberated this compound reacts with a coupling agent, typically a diazonium salt, to form a stable, colored product. The rate of color formation is directly proportional to the enzyme activity under the specified assay conditions.
Featured Enzyme: Leucine Aminopeptidase (LAP)
A primary application of this compound-based substrates is in the assay of Leucine Aminopeptidase (LAP) activity. LAP is a proteolytic enzyme that catalyzes the removal of N-terminal leucine residues from proteins and peptides. L-Leucyl-4-methoxy-2-naphthylamide is a specific substrate for LAP.[1][2][3] The enzymatic cleavage of this substrate yields this compound, which can be quantified as described above.[1][2]
Other Relevant Enzymes:
Beyond LAP, various other peptidases can be assayed using specific substrates derived from this compound. These include:
-
Dipeptidyl Peptidase II (DPP II)
-
Dipeptidyl Peptidase IV (DPP-IV) [6]
-
Cathepsins [6]
-
Trypsin and Chymotrypsin [7]
Experimental Workflow
The general workflow for an enzyme activity assay using a this compound-based substrate is outlined below.
Caption: General experimental workflow for enzyme activity assays.
Detailed Experimental Protocol: Leucine Aminopeptidase (LAP) Assay
This protocol provides a method for the determination of LAP activity in biological samples using L-Leucyl-4-methoxy-2-naphthylamide as the substrate.
A. Materials and Reagents
-
L-Leucyl-4-methoxy-2-naphthylamide (Substrate)
-
This compound (Standard)
-
Fast Blue B salt (Diazo-coupling agent)
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.2)
-
Dimethyl sulfoxide (DMSO)
-
Enzyme source (e.g., purified LAP, cell lysate, tissue homogenate)
-
Microplate reader or spectrophotometer
-
96-well microplates
B. Preparation of Solutions
| Reagent | Preparation | Storage |
| Assay Buffer | 0.1 M Tris-HCl, pH 7.2 | 4°C |
| Substrate Stock | Dissolve L-Leucyl-4-methoxy-2-naphthylamide in DMSO to a final concentration of 10 mM. | -20°C, protected from light |
| Working Substrate | Dilute the Substrate Stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare fresh daily. | On ice during use |
| Coupling Reagent | Prepare a solution of Fast Blue B salt in a suitable buffer (e.g., 0.2 M acetate buffer, pH 4.2) at a concentration of 1 mg/mL. Prepare fresh. | On ice, protected from light |
| Standard Stock | Dissolve this compound in DMSO to a final concentration of 1 mM. | -20°C, protected from light |
| Standard Curve | Prepare a dilution series of the Standard Stock in Assay Buffer to generate a standard curve (e.g., 0-100 µM). | Prepare fresh for each assay |
C. Assay Procedure
-
Standard Curve:
-
Add 50 µL of each standard dilution to separate wells of a 96-well plate.
-
Add 50 µL of the Coupling Reagent to each standard well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically 540-580 nm).
-
Plot absorbance versus the concentration of this compound to generate a standard curve.
-
-
Enzyme Reaction:
-
Add 50 µL of the enzyme sample (appropriately diluted in Assay Buffer) to wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of the Working Substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Color Development:
-
Stop the enzymatic reaction and initiate color development by adding 50 µL of the Coupling Reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at the same wavelength used for the standard curve.
-
D. Calculation of Enzyme Activity
-
Determine the concentration of this compound produced in each sample well by interpolating the absorbance values from the standard curve.
-
Calculate the enzyme activity using the following formula:
Activity (U/mL) = (Concentration of product (µmol/L) / (Incubation time (min) x Volume of enzyme sample (mL))) x Dilution factor
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified assay conditions.
Signaling Pathway Involvement
Aminopeptidases, such as LAP and DPP-IV, play crucial roles in various physiological and pathological processes. For instance, DPP-IV is a key regulator of incretin hormones like GLP-1, which are involved in glucose homeostasis. By cleaving and inactivating GLP-1, DPP-IV influences insulin secretion. This makes DPP-IV a significant target in the development of drugs for type 2 diabetes.
Caption: Role of DPP-IV in regulating GLP-1 and insulin secretion.
Troubleshooting and Considerations
-
High Background: High background absorbance can result from the spontaneous breakdown of the substrate or the coupling reagent. Ensure that all solutions are freshly prepared and protected from light. Running a blank control (without enzyme) is essential.
-
Low Signal: A low signal may indicate low enzyme activity, suboptimal assay conditions (pH, temperature), or the presence of inhibitors in the sample. Optimize assay conditions and ensure proper sample preparation.
-
Precipitate Formation: The azo dye formed can sometimes precipitate, especially at high concentrations. If this occurs, consider diluting the sample or using a different buffer system.
-
Linearity: It is crucial to ensure that the enzyme reaction is within the linear range with respect to both time and enzyme concentration. Perform preliminary experiments to determine the optimal incubation time and enzyme dilution.
Conclusion
The use of this compound-based substrates provides a robust and versatile method for the quantification of a wide range of peptidase and protease activities. The protocols outlined in these application notes offer a solid foundation for researchers to adapt and optimize these assays for their specific experimental needs, contributing to advancements in basic research and drug development.
References
- 1. Improvement in the histochemical localization of leucine aminopeptidase with a new substrate, L-leucyl-4-methoxy-2-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Improvement in the Histochemical Localization of Leucine Aminopeptidase with a New Substrate, L-Leucyl-4-Methoxy-2-Naphthylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound = 98 2764-95-6 [sigmaaldrich.com]
- 7. Investigation of proteinases in the digestive tract using this compound (MNA) substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methoxy-2-naphthylamine as a Potential Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2-naphthylamine is a readily available chemical intermediate. While its use is established in the synthesis of dyes and pharmaceuticals, its application as a direct building block for commercially developed agrochemicals is not well-documented in publicly available literature. Extensive searches for specific fungicides, herbicides, or insecticides derived from this compound with detailed efficacy data and synthetic protocols have yielded limited results. However, the broader class of naphthalene and naphthylamine derivatives has shown biological activity, suggesting that this compound remains a molecule of interest for exploratory research in agrochemical discovery. This document provides an overview of the current landscape and presents protocols for evaluating the potential of novel derivatives.
Application Note: Exploring the Agrochemical Potential of this compound Derivatives
The naphthalene scaffold is present in a variety of biologically active molecules. In the context of agriculture, derivatives of naphthalene have been investigated for their pesticidal properties. While direct evidence for agrochemicals from this compound is scarce, related compounds have demonstrated antifungal activity. For instance, studies on 4-methoxynaphthalene carbohydrazide and its N-acylhydrazone derivatives have shown promising results against pathogenic fungi.[1][2][3] Although these compounds were synthesized from a different 4-methoxynaphthalene precursor, they highlight the potential of this chemical scaffold in inhibiting fungal growth. The mechanism of action for some of these antifungal derivatives has been proposed to involve the inhibition of crucial fungal enzymes like homoserine dehydrogenase.[4][5]
This suggests a plausible rationale for the synthesis and screening of novel compounds derived from this compound for agrochemical applications. Researchers could explore various synthetic modifications, such as N-alkylation, N-acylation, and diazotization followed by coupling reactions, to generate a library of derivatives for biological screening.
Illustrative Synthetic Pathway
As no specific agrochemical synthesis from this compound is documented, a logical workflow for the exploration of its potential is proposed. This involves the synthesis of a diverse library of derivatives and their subsequent biological screening.
References
- 1. New 4-methoxy-naphthalene derivatives as promisor antifungal agents for paracoccidioidomycosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-Methoxy-2-naphthylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-aryl derivatives of 4-Methoxy-2-naphthylamine, a scaffold of interest in medicinal chemistry. The methodologies detailed below, primarily the Buchwald-Hartwig amination and Ullmann condensation, are standard and robust methods for the formation of C-N bonds. Additionally, this document outlines the potential involvement of naphthylamine derivatives in key cancer-related signaling pathways, providing a basis for further investigation into their therapeutic applications.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-aryl-4-methoxy-2-naphthylamine derivatives via Buchwald-Hartwig amination.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 12 | 85-95 (estimated) | [1] |
| 2 | 1-Bromonaphthalene | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 12 | 80-90 (estimated) | [1] |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 12 | 75-85 (estimated) | [1] |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 12 | 70-80 (estimated) | [1] |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Two primary methods for the synthesis of N-aryl-4-methoxy-2-naphthylamine derivatives are presented below.
Protocol 1: Buchwald-Hartwig Amination (Solvent-Free)
This protocol describes a highly efficient, solvent-free method for the N-arylation of this compound using a palladium catalyst.[1]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 1-bromonaphthalene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Screw-cap vial
-
Magnetic stir bar
-
Oil bath
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Silica gel for column chromatography
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add the aryl halide (1.05 mmol), this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), RuPhos (0.02 mmol), and powdered NaOtBu (1.2 mmol).
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Dissolve the resulting solid in a 1:1 mixture of CH₂Cl₂ and H₂O.
-
Separate the organic phase, and evaporate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-methoxy-2-naphthylamine derivative.
Protocol 2: Ullmann Condensation
This protocol outlines a classical method for the formation of C-N bonds using a copper catalyst. This method is particularly useful for coupling with aryl iodides.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Copper(I) iodide (CuI)
-
N-methylglycine or L-proline (ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Oil bath
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add CuI (5-10 mol%), the chosen ligand (e.g., N-methylglycine, 20 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add this compound (1.0 eq) and the aryl iodide (1.2 eq).
-
Add the solvent (DMSO or DMF).
-
Place the reaction vessel in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow: Buchwald-Hartwig Amination
References
Application Notes: Enhancing Polymer Thermal Stability with 4-Methoxy-2-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for high-performance materials, the thermal stability of polymers is a critical parameter, dictating their operational limits in demanding applications. Aromatic diamines are key building blocks in the synthesis of thermally robust polymers such as polyamides and polyimides. The incorporation of rigid, aromatic structures into the polymer backbone is a well-established strategy to enhance thermal stability. 4-Methoxy-2-naphthylamine, with its naphthalene moiety, presents itself as a promising candidate for the synthesis of polymers with superior thermal properties. The methoxy group can also enhance solubility, often a challenge with rigid aromatic polymers.
This document provides a representative application note on the use of this compound as a monomer for synthesizing thermally stable aromatic polyamides. Due to the limited availability of specific research data on this particular diamine in polymer applications, this note presents a hypothetical study based on established principles of polymer chemistry. The data and protocols are illustrative and intended to guide researchers in exploring the potential of this compound and similar aromatic diamines.
Hypothetical Study: Synthesis and Thermal Analysis of a Polyamide Derived from this compound
A hypothetical aromatic polyamide, PA-MN, was synthesized from the polycondensation of this compound with terephthaloyl chloride. For comparison, a control polyamide, PA-PP, was synthesized using p-phenylenediamine and terephthaloyl chloride. The thermal properties of both polymers were evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation
The thermal properties of the hypothetical polyamides are summarized in the table below.
| Polymer ID | Monomers | Td5 (°C) (5% Weight Loss) | Td10 (°C) (10% Weight Loss) | Char Yield at 800°C (%) | Tg (°C) |
| PA-MN | This compound + Terephthaloyl Chloride | 510 | 535 | 65 | 285 |
| PA-PP | p-Phenylenediamine + Terephthaloyl Chloride | 480 | 505 | 58 | 260 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on expected trends for aromatic polyamides and has not been experimentally verified for this compound.
Experimental Protocols
Materials
-
This compound (≥98%)
-
Terephthaloyl chloride (≥99%)
-
p-Phenylenediamine (≥99%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Synthesis of Polyamide PA-MN
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.73 g, 10 mmol) in anhydrous NMP (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add terephthaloyl chloride (2.03 g, 10 mmol) to the stirred solution.
-
Add anhydrous pyridine (1.6 mL, 20 mmol) as an acid scavenger.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting viscous polymer solution by pouring it into methanol (200 mL).
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
Synthesis of Control Polyamide PA-PP
The synthesis of PA-PP follows the same procedure as for PA-MN, with the substitution of this compound with an equimolar amount of p-phenylenediamine (1.08 g, 10 mmol).
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA was performed on a TA Instruments TGA Q500. Samples (5-10 mg) were heated from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min). The temperatures for 5% (Td5) and 10% (Td10) weight loss, and the char yield at 800°C were recorded.
-
Differential Scanning Calorimetry (DSC): DSC was performed on a TA Instruments DSC Q200. Samples (5-10 mg) were heated from 30°C to 350°C at a heating rate of 10°C/min under a nitrogen atmosphere. The glass transition temperature (Tg) was determined from the midpoint of the transition in the second heating scan.
Visualizations
The logical workflow for the synthesis and characterization of the hypothetical polyamide is depicted in the following diagram.
Application Notes and Protocols: 4-Methoxy-2-naphthylamine in Antioxidant Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antioxidant properties of 4-Methoxy-2-naphthylamine and its applications in research. While direct quantitative data on the antioxidant activity of this compound is not extensively available in current literature, this document outlines standard experimental protocols to evaluate its antioxidant capacity. Furthermore, it visualizes fundamental mechanisms and relevant signaling pathways through which aromatic amines and similar phenolic compounds may exert their protective effects. This guide is intended to serve as a foundational resource for investigating the therapeutic potential of this compound and related compounds.
Data Presentation: Evaluating Antioxidant Potency
The antioxidant capacity of a compound is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit a specific oxidative process by 50%. Lower IC50 values indicate higher antioxidant potency. The following tables provide a template for presenting and comparing the antioxidant activity of this compound against standard antioxidants in common in vitro assays.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | IC50 (µM) | Antioxidant Strength Category |
| This compound | [Experimental Value] | [Calculated Value] | [e.g., Strong, Moderate, Weak] |
| Ascorbic Acid (Standard) | Example: 2.5 | Example: 14.2 | Very Strong |
| Trolox (Standard) | Example: 4.0 | Example: 16.0 | Very Strong |
Note: The antioxidant strength can be categorized based on IC50 values as follows: <50 µg/mL (very strong), 50-100 µg/mL (strong), 101-250 µg/mL (moderate), >250 µg/mL (weak).[1]
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | IC50 (µg/mL) | IC50 (µM) | Antioxidant Strength Category |
| This compound | [Experimental Value] | [Calculated Value] | [e.g., Strong, Moderate, Weak] |
| Ascorbic Acid (Standard) | Example: 3.8 | Example: 21.6 | Very Strong |
| Trolox (Standard) | Example: 5.2 | Example: 20.8 | Very Strong |
Experimental Protocols
The following are detailed protocols for widely used in vitro antioxidant capacity assays. These methods can be adapted to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[2][3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and test tubes
Procedure:
-
Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control Solution: Prepare a stock solution and serial dilutions of ascorbic acid or Trolox in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The concentration that causes 50% inhibition is the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution and serial dilutions of this compound and the positive control as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
While the direct effects of this compound on specific signaling pathways have not been elucidated, antioxidants can exert their effects through various mechanisms, including the modulation of key cellular signaling cascades involved in the response to oxidative stress. Below are diagrams of two such critical pathways.
References
- 1. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Staining with 4-Methoxy-2-naphthylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-naphthylamine and its analogs are a class of fluorescent probes with growing importance in cellular imaging and analysis. The naphthylamine core provides intrinsic fluorescence, and modifications to this structure, such as the inclusion of a methoxy group, can enhance photophysical properties like quantum yield and molar extinction coefficient.[1][2] These probes are valuable tools for visualizing cellular structures, understanding dynamic cellular processes, and for the development of sensors for specific analytes. This document provides a detailed protocol for the application of this compound analogs in fluorescent staining of live cells, drawing upon established methodologies for similar fluorescent probes.
Data Presentation
The photophysical properties of fluorescent probes are critical for their effective application. The following table summarizes key quantitative data for a representative 4-methoxy-substituted naphthalimide PET probe (BPNM) compared to a control probe (BPN), illustrating the advantageous effects of the methoxy substitution.[1][2] Researchers using other this compound analogs should perform similar characterizations.
| Property | BPNM (with 4-Methoxy group) | BPN (without 4-Methoxy group) |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | 2.01 x 10⁴ | 1.58 x 10⁴ |
| Fluorescence Quantum Yield (Φf) | 0.12 | 0.08 |
| Maximum Excitation Wavelength (λex) (nm) | 379 | 345 |
| Maximum Emission Wavelength (λem) (nm) | Not Specified | Not Specified |
| Zn²⁺ Detection Limit | Lower | Higher |
Experimental Protocols
This section provides a detailed protocol for live-cell imaging using this compound analogs. This is a general guideline, and optimization of parameters such as probe concentration and incubation time is crucial for each specific analog and cell type to minimize cytotoxicity and background fluorescence.[3][4]
Materials
-
This compound analog stock solution (e.g., 1-10 mM in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Protocol for Live-Cell Staining and Imaging
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the this compound analog in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture to avoid repeated freeze-thaw cycles.[3]
-
-
Cell Preparation:
-
Staining:
-
On the day of the experiment, remove the growth medium.
-
Wash the cells once with warm PBS.[3]
-
Prepare a staining solution by diluting the stock solution in pre-warmed, phenol red-free live-cell imaging medium to a final working concentration. The optimal concentration typically ranges from 1-10 µM but should be determined empirically.[3][5]
-
Add the staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[3] The optimal incubation time will depend on the specific analog and cell type.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm live-cell imaging medium to remove unbound probe and reduce background fluorescence.[3]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the probe's excitation and emission spectra (e.g., for blue fluorescence, excitation ~340-360 nm, emission ~420-460 nm).[3]
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[3][6]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | - Probe concentration is too low.- Incubation time is too short. | - Increase probe concentration.- Increase incubation time. |
| High Background Fluorescence | - Probe concentration is too high.- Inadequate washing. | - Decrease probe concentration.- Increase the number and duration of wash steps.[3] |
| Cell Death or Morphological Changes | - Probe concentration is too high, leading to cytotoxicity.- Phototoxicity from excessive light exposure. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce excitation light intensity and exposure time.[3] |
Visualizations
Experimental Workflow
Caption: General workflow for fluorescent staining of live cells.
Conceptual Signaling Pathway: Photoinduced Electron Transfer (PET)
Many fluorescent probes, including some naphthalimide derivatives, operate on a photoinduced electron transfer (PET) mechanism for sensing.[1][2][7] The following diagram illustrates this general concept, which may be applicable to certain this compound analogs designed as sensors.
Caption: Conceptual diagram of a PET-based fluorescent sensor.
References
- 1. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methoxy-2-naphthylamine in the Synthesis of Naphthalimide-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of naphthalimide-based fluorescent sensors utilizing 4-methoxy-2-naphthylamine and its derivatives. The inclusion of a methoxy group at the 4-position of the naphthalimide core has been demonstrated to significantly enhance the photophysical properties of these sensors, leading to improved sensitivity and lower detection limits for a variety of analytes.
Introduction
Naphthalimides are a class of highly versatile fluorophores characterized by their rigid planar structure, high quantum yields, and excellent photostability. Their emission properties are highly sensitive to the local environment and can be modulated by introducing substituents at various positions on the aromatic core. The introduction of an electron-donating group, such as a methoxy group, at the 4-position, in conjunction with an electron-withdrawing imide functionality, creates a "push-pull" electronic system. This configuration enhances intramolecular charge transfer (ICT), leading to a red-shift in both absorption and emission spectra, an increased molar extinction coefficient, and a higher fluorescence quantum yield.
This compound serves as a key precursor for introducing this beneficial 4-methoxy functionality into the naphthalimide scaffold. The resulting 4-methoxy-naphthalimide core can be further functionalized with various receptor moieties to create highly sensitive and selective fluorescent sensors for a range of analytes, including metal ions and biological molecules.
Signaling Mechanism: Photoinduced Electron Transfer (PET)
A common signaling mechanism for naphthalimide-based sensors is Photoinduced Electron Transfer (PET). In the "off" state, the fluorescence of the naphthalimide fluorophore is quenched by the receptor unit through a PET process. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence.
Caption: Photoinduced Electron Transfer (PET) mechanism.
Applications
The primary application of 4-methoxy-naphthalimide based sensors is in the detection of metal ions. A notable example is the development of a highly sensitive sensor for zinc ions (Zn²⁺), which play a crucial role in many biological processes.
Quantitative Data for Naphthalimide-Based Zinc Sensor
The following table summarizes the key performance indicators of a 4-methoxy-naphthalimide based zinc sensor (BPNM) compared to its non-methoxylated analogue (BPN).[1]
| Parameter | BPNM (with 4-Methoxy Group) | BPN (without 4-Methoxy Group) |
| Excitation Wavelength (λex) | 379 nm | 345 nm |
| Emission Wavelength (λem) | 485 nm | 450 nm |
| Fluorescence Quantum Yield (ΦF) | 0.012 (free), 0.35 (with Zn²⁺) | 0.003 (free), 0.11 (with Zn²⁺) |
| Detection Limit (LOD) | 2.5 x 10⁻⁸ M | 8.3 x 10⁻⁸ M |
Experimental Protocols
Synthesis of 4-Methoxy-N-alkyl-1,8-naphthalimide Precursor
The synthesis of the 4-methoxy-naphthalimide core typically starts from the commercially available 4-bromo-1,8-naphthalic anhydride.
Caption: General synthetic workflow.
Protocol 1: Synthesis of 4-Bromo-N-(2-hydroxyethyl)-1,8-naphthalimide
-
Suspend 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol.
-
Add ethanolamine (1.2 eq) dropwise to the suspension.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash with cold ethanol.
-
Dry the solid under vacuum to obtain the desired product.
Protocol 2: Synthesis of 4-Methoxy-N-(2-hydroxyethyl)-1,8-naphthalimide
-
Dissolve 4-bromo-N-(2-hydroxyethyl)-1,8-naphthalimide (1.0 eq) in methanol.
-
Add sodium methoxide (3.0 eq) and a catalytic amount of anhydrous copper(II) sulfate.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and neutralize with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the 4-methoxy derivative.
Synthesis of a Naphthalimide-Based Zinc Sensor (BPNM)
This protocol outlines the synthesis of 2-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (BPNM), a selective fluorescent sensor for Zn²⁺.
Protocol 3: Synthesis of BPNM
-
Synthesis of the Ligand: The dipicolylamine-based ligand is typically synthesized separately. This involves the reaction of 2-(chloromethyl)pyridine with ethylenediamine.
-
Coupling Reaction:
-
Dissolve 4-methoxy-N-(2-hydroxyethyl)-1,8-naphthalimide (1.0 eq) in a suitable solvent such as DMF.
-
Activate the hydroxyl group, for example, by converting it to a tosylate or mesylate by reacting with tosyl chloride or mesyl chloride in the presence of a base like triethylamine or pyridine.
-
Add the synthesized dipicolylamine-based ligand (1.1 eq) to the reaction mixture.
-
Heat the reaction at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Purification:
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.
-
Filter the solid and wash it with water.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure BPNM sensor.
-
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties, including absorption and emission maxima, quantum yield, and to study the sensor's response to the target analyte.
Conclusion
The use of this compound and its derivatives provides a powerful strategy for the development of highly sensitive and selective naphthalimide-based fluorescent sensors. The enhanced photophysical properties imparted by the 4-methoxy group make these sensors particularly well-suited for applications in biological imaging and environmental monitoring. The provided protocols offer a starting point for the synthesis and characterization of these valuable molecular tools.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Methoxy-2-naphthylamine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 4-Methoxy-2-naphthylamine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.
Issue 1: Low Yield in the Bucherer Reaction
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Question: My Bucherer reaction of 4-methoxy-2-naphthol to this compound is resulting in a low yield. What are the common causes and how can I improve it?
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Answer: Low yields in the Bucherer reaction are often due to suboptimal reaction conditions or incomplete reaction. Here's a breakdown of potential causes and solutions:
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Insufficient Temperature and Pressure: The Bucherer reaction often requires high temperatures and pressures to proceed efficiently. For the synthesis of the related 2-naphthylamine, temperatures of 150°C and pressures of 6 atm are utilized.[1] Ensure your reaction setup can safely achieve and maintain these conditions.
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Suboptimal Reagent Concentration: The concentration of ammonia and sodium bisulfite is crucial. An excess of aqueous sulfite or bisulfite and ammonia is typically used to drive the equilibrium towards the amine product.[2]
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Reaction Time: The reaction can be slow to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For 2-naphthylamine synthesis, a reaction time of 8 hours is suggested.[1]
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Reversibility of the Reaction: The Bucherer reaction is reversible.[2] To favor the formation of the amine, ensure a sufficient excess of ammonia is present.
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Issue 2: Formation of Impurities
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Question: I am observing significant impurities in my crude this compound product. What are the likely side products and how can I minimize their formation?
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Answer: Impurity formation is a common issue. Here are some possibilities:
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Unreacted Starting Material: The most common impurity is likely unreacted 4-methoxy-2-naphthol. This can be addressed by optimizing reaction time, temperature, and reagent concentrations as mentioned above.
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Oxidation Products: Naphthylamines can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
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Sulfonated Naphthalene Derivatives: The reaction mechanism involves the formation of a sulfonic acid intermediate.[2] Incomplete reaction or side reactions could potentially lead to the presence of naphthalenesulfonic acid derivatives in the product mixture.
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Alternative Synthetic Route Impurities: If synthesizing via the reduction of 4-methoxy-2-nitronaphthalene, incomplete reduction can leave the starting nitro compound as an impurity.[3] Over-reduction is also a possibility with certain reducing agents, though less common for aromatic nitro groups.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the final this compound product. What are the recommended purification methods?
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Answer: Purifying naphthylamines can be challenging due to their physical properties. Here are some effective methods:
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Acid-Base Extraction: As an amine, this compound can be separated from neutral or acidic impurities through acid-base extraction. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified amine, which can be collected by filtration.[1]
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Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. For the related 2-naphthol, a mixed solvent system of ethanol and water has been shown to be effective.[4] Experiment with different solvent systems, such as ethanol/water or toluene/hexane, to find the optimal conditions for your product. The use of activated charcoal can help remove colored impurities.[4]
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Sulfate Salt Precipitation: For 2-naphthylamine, a purification method involves precipitating the amine as its sulfate salt from an acidic solution by adding a saturated solution of sodium sulfate.[1] The purified amine can then be regenerated by treating the salt with a base.[1]
-
Frequently Asked Questions (FAQs)
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Q1: What are the main synthetic routes to this compound?
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A1: The two primary routes are the Bucherer reaction of 4-methoxy-2-naphthol with ammonia and a bisulfite source, and the reduction of 4-methoxy-2-nitronaphthalene .[2][3] The Bucherer reaction is a direct amination, while the reduction route involves first nitrating a suitable precursor followed by reduction of the nitro group.
-
-
Q2: What are the safety precautions I should take when synthesizing this compound?
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A2: Naphthylamine derivatives can be hazardous. The related 2-naphthylamine is a known carcinogen.[5] Although the toxicity of this compound is not as well-documented, it is prudent to handle it with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. The Bucherer reaction often involves high pressures and temperatures, so a suitable autoclave and proper safety shielding are necessary.[1]
-
-
Q3: How can I monitor the progress of my reaction?
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A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
-
-
Q4: What are the key parameters to control for a successful synthesis?
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A4: The critical parameters to control are:
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Temperature and Pressure: Particularly for the Bucherer reaction, these are crucial for achieving a good yield.[1]
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Reagent Stoichiometry: The molar ratios of the reactants, especially the ammonia and bisulfite in the Bucherer reaction, or the reducing agent in the nitro reduction, will significantly impact the outcome.
-
Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
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Purity of Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can interfere with the reactions.
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-
Data Presentation
Table 1: Comparison of Synthetic Routes for Naphthylamine Synthesis
| Parameter | Bucherer Reaction | Reduction of Nitro Compound |
| Starting Material | Naphthol derivative (e.g., 4-methoxy-2-naphthol) | Nitro-naphthalene derivative (e.g., 4-methoxy-2-nitronaphthalene) |
| Key Reagents | Ammonia, Sodium Bisulfite | Reducing agent (e.g., SnCl2, H2/Pd-C) |
| Typical Conditions | High temperature (e.g., 150°C), High pressure (e.g., 6 atm)[1] | Varies with reducing agent (e.g., reflux) |
| Advantages | Direct conversion of readily available naphthols | Can be high yielding if the nitro compound is accessible |
| Disadvantages | Requires high pressure and temperature; reversible reaction[2] | Nitro compounds can be difficult to obtain and toxic; reduction may be incomplete[3] |
Table 2: Troubleshooting Guide Summary
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Suboptimal temperature/pressure- Incorrect reagent ratios- Insufficient reaction time | - Increase temperature and pressure (with caution)- Use an excess of ammonia/bisulfite- Monitor reaction by TLC to determine optimal time |
| Impurity Formation | - Unreacted starting material- Oxidation of product- Formation of sulfonated byproducts | - Optimize reaction conditions for full conversion- Run reaction under an inert atmosphere- Purify via acid-base extraction or recrystallization |
| Purification Difficulty | - Product has similar polarity to impurities- Product is an oil or difficult to crystallize | - Utilize acid-base extraction to separate the amine- Screen various solvent systems for recrystallization (e.g., ethanol/water)[4]- Consider precipitation as a sulfate salt[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Bucherer Reaction (Adapted from the synthesis of 2-naphthylamine[1])
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Reaction Setup: In a suitable autoclave equipped with a stirrer, combine 4-methoxy-2-naphthol, a significant excess of ammonium sulfite, and a 20-25% aqueous ammonia solution.
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Reaction: Seal the autoclave and heat the mixture to approximately 150°C with stirring. The internal pressure will rise (e.g., to around 6 atm). Maintain these conditions for 8-12 hours.
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Work-up: After cooling, carefully vent the autoclave. The solid product is then isolated by filtration and washed thoroughly with water.
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Purification:
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Dissolve the crude product in hot dilute hydrochloric acid.
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Filter the hot solution to remove any insoluble impurities.
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To the filtrate, add a saturated solution of sodium sulfate to precipitate the this compound sulfate salt.
-
Filter the salt and wash with cold water.
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To regenerate the free amine, create a paste of the sulfate salt with water and heat to approximately 80°C. Add a sodium hydroxide solution until the mixture is alkaline.
-
Filter the precipitated this compound, wash with water, and dry.
-
Protocol 2: Synthesis of this compound via Reduction of 4-methoxy-2-nitronaphthalene
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Synthesis of 4-methoxy-2-nitronaphthalene: This precursor can be synthesized by the nitration of a suitable methoxy-naphthalene derivative. For example, the nitration of 4-methoxyaniline (p-anisidine) first involves acetylation to protect the amine, followed by nitration and then hydrolysis to yield 4-methoxy-2-nitroaniline.[6] A similar strategy could be adapted for naphthalene systems.
-
Reduction Reaction:
-
In a round-bottom flask, dissolve 4-methoxy-2-nitronaphthalene in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Common choices for the reduction of aromatic nitro groups include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and filter off any solids.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
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Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system.
-
Mandatory Visualization
Caption: Synthetic pathway of the Bucherer reaction for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationships between reaction parameters, yield, and purity.
References
- 1. prepchem.com [prepchem.com]
- 2. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. chemistry-solutions.com [chemistry-solutions.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Methoxy-2-naphthylamine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on the purification of 4-Methoxy-2-naphthylamine via recrystallization. Below you will find troubleshooting advice for common issues, frequently asked questions, a detailed experimental protocol, and data to facilitate your purification process.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides potential solutions.
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of solid crystals) | The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point (57.5-58.5 °C). The cooling process is too rapid. High concentration of impurities is depressing the melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of pure this compound. Consider a different solvent system where the compound is less soluble. |
| Low or No Crystal Formation | Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. The solution was not cooled to a sufficiently low temperature. | Evaporate some of the solvent to increase the concentration of the solute and allow it to cool again. Cool the solution in an ice-water bath for a longer duration to maximize crystal formation. |
| Low Yield of Recrystallized Product | Using an excessive amount of solvent, causing a significant portion of the product to remain in the mother liquor. Premature crystallization during hot filtration. Washing the crystals with too much cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. The mother liquor can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity. |
| Crystals are Colored (e.g., pinkish or brownish) | Presence of colored impurities from the starting material or side reactions. Oxidation of the amine group, which is common for aromatic amines. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of the solute). Boil the solution for a few minutes. Perform a hot filtration to remove the charcoal, which adsorbs the colored impurities. Then, allow the filtrate to cool and crystallize. |
| Crystallization Occurs Too Rapidly | The solution is too concentrated. The solution was cooled too quickly. | This can trap impurities within the crystal lattice. To slow down crystallization, add a small amount of additional hot solvent to the dissolved compound. Allow the flask to cool slowly at room temperature before transferring it to an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I determine the optimal solvent system experimentally?
A2: To determine the best solvent, perform small-scale solubility tests. Place a small amount of your crude this compound into several test tubes. Add a few drops of different solvents to each tube and observe the solubility at room temperature. Then, gently heat the tubes to the boiling point of the solvent to check for solubility at elevated temperatures. A good solvent will show low solubility at room temperature and high solubility when hot.
Q3: My this compound appears as a light pink powder. Is this normal, and can recrystallization remove the color?
A3: Yes, it is common for this compound to appear as a light pink or slightly colored powder due to minor impurities or oxidation.[1] Recrystallization is an effective method for removing these colored impurities. The use of activated charcoal during the recrystallization process is highly recommended to obtain a colorless or white crystalline product.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of this compound is in the range of 57.5-58.5 °C. A sharp melting point within this range is a good indicator of high purity after recrystallization.
Q5: Can I use a single-solvent or a two-solvent system for recrystallization?
A5: Both single-solvent and two-solvent systems can be effective. A single-solvent recrystallization is generally simpler if a suitable solvent is found. A two-solvent (or solvent/anti-solvent) system is useful when the compound is too soluble in one solvent and insoluble in another. For example, you could dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then add a "poor" solvent (like water) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative guide to solvent selection based on the general solubility of aromatic amines and the polarity of the solvents.
| Solvent | Polarity | Expected Solubility of this compound | Suitability for Recrystallization |
| Hexane | Non-polar | Low at all temperatures | Good as an anti-solvent in a mixed-solvent system. |
| Toluene | Non-polar | Moderate when hot, low when cold | Potentially a good single solvent. |
| Ethyl Acetate | Moderately Polar | Good when hot, moderate when cold | May be suitable, but a second anti-solvent might be needed. |
| Acetone | Polar | High at most temperatures | Likely too soluble for a single-solvent system; could be part of a mixed system. |
| Ethanol | Polar | High when hot, moderate to low when cold | A good candidate for a single-solvent recrystallization. |
| Methanol | Polar | High when hot, moderate to low when cold | A good candidate for a single-solvent recrystallization. |
| Water | Very Polar | Insoluble | Good as an anti-solvent with a polar organic solvent like ethanol or methanol. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound using a single-solvent recrystallization with ethanol.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Activated Charcoal (decolorizing carbon)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
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Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry.
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Heating: Gently heat the mixture on a hot plate or in a heating mantle while stirring continuously. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution, which will maximize the yield.
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Decolorization (Optional but Recommended): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil the solution for 2-5 minutes.
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Hot Filtration: To remove the activated charcoal and any other insoluble impurities, perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely. Use a pre-heated funnel and receiving flask.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.
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Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to induce maximum crystallization.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
identifying and minimizing byproducts in 4-Methoxy-2-naphthylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-Methoxy-2-naphthylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While various synthetic strategies can be envisioned, a common and practical approach involves a two-step process:
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Methoxylation of 2-naphthol: This step introduces the methoxy group at the C4 position of the naphthalene ring to produce 4-methoxy-2-naphthol.
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Bucherer-Lepetit Reaction: The resulting 4-methoxy-2-naphthol is then converted to this compound via a reaction with ammonia and a bisulfite salt.[1][2]
Another potential route involves the reduction of a nitrated precursor, such as 4-methoxy-2-nitronaphthalene.
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: The nature and quantity of byproducts are highly dependent on the chosen synthetic route and reaction conditions.
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From the Bucherer-Lepetit Reaction: The primary byproduct is typically the unreacted starting material, 4-methoxy-2-naphthol . Incomplete reaction is a common cause for the presence of this impurity.
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From a Nitration/Reduction Route: Isomeric nitrated species can form during the nitration step, leading to isomeric methoxy-naphthylamines upon reduction. For instance, nitration of 2-methoxynaphthalene could yield a mixture of nitro isomers. Incomplete reduction can also result in the presence of nitro-methoxy-naphthalene intermediates.
Q3: How can I monitor the progress of the reaction and identify byproducts?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By comparing the spots of the reaction mixture with the starting material and the desired product, you can estimate the extent of conversion. For more detailed analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the recommended method.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Bucherer-Lepetit reaction. | - Ensure the reaction is heated to the appropriate temperature (typically 150°C) and for a sufficient duration (8 hours or more).[4]- Use a sealed reaction vessel (autoclave) to maintain pressure.[4]- Ensure the correct stoichiometry of ammonia and sodium bisulfite. |
| Inefficient purification. | - Optimize the recrystallization solvent system to maximize the recovery of the desired product while leaving impurities in the mother liquor.- Consider column chromatography for more challenging separations. | |
| Presence of Unreacted 4-methoxy-2-naphthol | Insufficient reaction time or temperature in the Bucherer-Lepetit reaction. | - Increase the reaction time and/or temperature within the limits of the stability of the reactants and products.- Monitor the reaction progress by TLC until the starting material spot is no longer visible. |
| Reversibility of the Bucherer reaction. | - Upon completion, work up the reaction promptly to isolate the product and shift the equilibrium. | |
| Formation of Isomeric Byproducts | Non-selective methoxylation of 2-naphthol. | - Employ a regioselective methoxylation procedure. This may involve the use of protecting groups or specific catalysts. |
| Non-selective nitration of the naphthalene ring. | - Carefully control the nitrating agent and reaction temperature to favor the desired isomer. | |
| Difficulty in Removing Byproducts by Recrystallization | Similar solubility profiles of the product and byproducts. | - If recrystallization is ineffective, utilize column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Bucherer-Lepetit Reaction
Step 1: Synthesis of 4-Methoxy-2-naphthol This is a generalized procedure and may require optimization.
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To a solution of 2-naphthol in a suitable solvent (e.g., methanol or dimethylformamide), add a base (e.g., sodium methoxide or potassium carbonate).
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Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at a controlled temperature.
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Monitor the reaction by TLC until completion.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude 4-methoxy-2-naphthol by recrystallization or column chromatography.
Step 2: Bucherer-Lepetit Reaction
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In a high-pressure autoclave, combine 4-methoxy-2-naphthol, an aqueous solution of ammonium sulfite, and an excess of aqueous ammonia.
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Seal the autoclave and heat the mixture to approximately 150°C for 8-12 hours with stirring.
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After cooling to room temperature, carefully vent the autoclave.
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Transfer the reaction mixture to a beaker and basify with a sodium hydroxide solution to precipitate the crude this compound.
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Filter the precipitate, wash thoroughly with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene).
Protocol 2: Byproduct Analysis by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with a low percentage of B and gradually increase to elute the components. A typical gradient might be 10-90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV detector at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.
-
-
Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Mass Range: Scan a range that includes the molecular weights of the expected product and byproducts (e.g., m/z 100-500).
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Data Presentation
Table 1: Common Byproducts and their Molecular Weights
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₁NO | 173.21 | |
| 4-Methoxy-2-naphthol | C₁₁H₁₀O₂ | 174.19 | |
| 2-Naphthol | C₁₀H₈O | 144.17 | |
| Isomeric Methoxy-naphthylamine | C₁₁H₁₁NO | 173.21 | |
| 4-Methoxy-2-nitronaphthalene | C₁₁H₉NO₃ | 203.19 |
Visualizations
Caption: Workflow for the synthesis and byproduct analysis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- 1. The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
common issues with 4-Methoxy-2-naphthylamine stability and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 4-Methoxy-2-naphthylamine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C in a dry, cool, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to air and moisture. It is also advised to store it away from incompatible materials, such as strong oxidizing agents.[4]
Q2: What are the known stability issues with this compound?
While specific degradation studies for this compound are not extensively documented in publicly available literature, based on its chemical structure—an aromatic amine and a methoxy ether on a naphthalene ring—potential stability issues can be anticipated. These include:
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Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored impurities.[1][4] The amino group is often the primary site of oxidation.
-
Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic conditions, potentially leading to the formation of a hydroxyl group.
-
Photosensitivity: Naphthylamine derivatives can be sensitive to light, leading to degradation. Storage in the dark or in amber vials is recommended.
Q3: What are the primary hazards associated with handling this compound?
This compound is classified as a hazardous substance. It is harmful if swallowed and is suspected of causing cancer.[5] It is also toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be worn during handling.[6] All work should be conducted in a well-ventilated area, such as a chemical fume hood.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of solid material (e.g., pink to reddish-purple) | Oxidation due to improper storage (exposure to air/light). | 1. Verify that the container is tightly sealed and has been stored at -20°C in the dark. 2. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. 3. For experimental use, weigh out only the required amount and promptly return the main stock to proper storage. |
| Unexpected peaks in HPLC analysis of a freshly prepared solution | Impurities in the starting material or rapid degradation in the chosen solvent. | 1. Review the certificate of analysis (CoA) for the starting material to identify known impurities. 2. Prepare solutions fresh before use. 3. Evaluate the compatibility of the solvent with this compound. Avoid acidic conditions if hydrolysis is a concern. Use high-purity (e.g., HPLC grade) solvents. |
| Loss of compound over time in an experimental solution | Degradation due to experimental conditions (e.g., pH, temperature, light exposure). | 1. Assess the pH of the solution. If acidic, consider buffering to a neutral pH if the experimental design allows. 2. Protect the solution from light by using amber vials or covering with aluminum foil. 3. Conduct experiments at the lowest feasible temperature. |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | 1. Standardize the preparation and handling of this compound solutions. 2. Implement a protocol for fresh solution preparation for each experiment. 3. Perform a forced degradation study (see Experimental Protocols section) to understand the stability of the compound under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a suitable HPLC method (see Protocol 2) to separate the parent compound from any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable gradient (e.g., 10-90% B over 20 minutes) and optimize as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at a suitable wavelength based on the UV spectrum of this compound. |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare samples from the forced degradation study or stability testing by diluting them to an appropriate concentration with the mobile phase.
-
Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Data Evaluation: Identify the peak for this compound and any new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Troubleshooting Decision Tree for Stability Issues.
Caption: Workflow for Forced Degradation Studies.
References
- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-甲氧基-2-萘胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Naphthylamine CAS#: 91-59-8 [m.chemicalbook.com]
- 5. This compound | C11H11NO | CID 151041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Technical Support Center: Reducing Background Fluorescence in Microscopy with 4-Methoxy-2-naphthylamine-Based Substrates
Welcome to the technical support center for optimizing microscopy assays using 4-Methoxy-2-naphthylamine-based fluorogenic substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with background fluorescence, ensuring high-quality and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in fluorescence microscopy?
This compound itself is not a fluorescent stain. Instead, it serves as a molecular scaffold for creating fluorogenic enzyme substrates. In a typical assay, an enzyme-specific peptide is linked to the this compound moiety. When this bond is cleaved by the target enzyme (e.g., a peptidase), the liberated this compound derivative becomes highly fluorescent. This method allows for the sensitive detection and localization of enzyme activity within cells and tissues.[1][2]
Q2: What are the primary causes of high background fluorescence in assays using this compound substrates?
High background fluorescence can obscure the specific signal from the enzymatic reaction, leading to a poor signal-to-noise ratio. The main culprits include:
-
Autofluorescence: Tissues and cells contain endogenous molecules (e.g., NADH, collagen, elastin, and lipofuscin) that fluoresce naturally, especially when excited with UV or blue light.[3][4][5]
-
Substrate Instability: The fluorogenic substrate may spontaneously break down, releasing the fluorescent product without enzymatic activity.
-
Non-specific Enzyme Activity: Enzymes other than the target enzyme may cleave the substrate, leading to off-target fluorescence.
-
Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[4]
-
Sub-optimal Reagent Concentrations: Excess substrate or enzyme can lead to increased background signal.
Q3: What are the excitation and emission properties of the fluorescent product of this compound-based substrates?
Upon enzymatic cleavage, the liberated this compound derivative typically exhibits excitation in the ultraviolet (UV) to violet range and emits in the blue to green part of the spectrum. For instance, some derivatives have an excitation maximum around 380 nm and an emission maximum around 460 nm.[6] It is crucial to consult the specific substrate's technical datasheet for precise spectral properties to select the appropriate microscope filters.
Troubleshooting Guide
High background fluorescence is a common challenge that can significantly impact the quality of your microscopy data. This guide provides a structured approach to identifying and mitigating the sources of unwanted background noise.
Issue 1: High Background Fluorescence in All Samples, Including Controls
| Potential Cause | Recommended Solution |
| Tissue Autofluorescence | Pre-treat samples: Before staining, treat tissues with a quenching agent. Options include Sodium Borohydride (to reduce aldehyde-induced fluorescence) or Sudan Black B (for lipofuscin-related autofluorescence).[3] Choose appropriate fluorophores: If possible, select substrates that yield a fluorescent product in the far-red spectrum, where autofluorescence is typically lower.[3][4] Spectral Unmixing: If your imaging software supports it, use spectral unmixing to computationally separate the specific signal from the autofluorescence spectrum. |
| Substrate Instability | Prepare fresh substrate solutions: Always prepare the substrate solution immediately before use. Optimize pH: Ensure the pH of your assay buffer is optimal for both enzyme activity and substrate stability. Run a "substrate-only" control: Incubate your sample with the substrate solution without the enzyme to assess the level of spontaneous hydrolysis. |
| Fixation-Induced Fluorescence | Minimize fixation time: Use the shortest fixation time that adequately preserves tissue morphology.[3] Consider alternative fixatives: If aldehyde-induced fluorescence is a major issue, try using organic solvents like ice-cold methanol or ethanol as fixatives.[5] Quench free aldehydes: After fixation with aldehydes, treat the tissue with a quenching agent like 0.1 M glycine or sodium borohydride to reduce background fluorescence.[7] |
Issue 2: High Background Fluorescence Only in Experimental Samples
| Potential Cause | Recommended Solution |
| Non-specific Enzyme Activity | Use specific inhibitors: Include inhibitors for known non-target enzymes that might also cleave your substrate. Optimize substrate concentration: Lowering the substrate concentration can sometimes reduce cleavage by enzymes with lower affinity for the substrate. Validate with a different substrate: If available, use a second, structurally different substrate for the same enzyme to confirm the localization of activity. |
| Excessive Enzyme Concentration (in assays with exogenous enzymes) | Titrate enzyme concentration: Perform a concentration curve to determine the optimal amount of enzyme that provides a robust signal without excessive background. |
| Sub-optimal Washing Steps | Increase wash duration and frequency: Thoroughly wash the samples after incubation with the substrate to remove any unbound fluorescent product. Use a buffer containing a mild detergent like Tween-20. |
Experimental Protocols
General Protocol for Fluorescent Peptidase Activity Assay in Cultured Cells
This protocol provides a general framework. Optimal conditions (e.g., substrate concentration, incubation time) should be determined empirically for each specific cell type and enzyme.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Assay buffer (specific to the enzyme of interest)
-
Fluorogenic this compound-based peptidase substrate
-
Fluorescence microscope with appropriate filter sets (e.g., Ex: 380nm, Em: 460nm)
Procedure:
-
Cell Culture and Preparation:
-
Plate cells on a suitable imaging substrate and culture until they reach the desired confluency.
-
Wash the cells twice with PBS.
-
-
Fixation (Optional, for fixed-cell assays):
-
Incubate cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (Optional, for intracellular enzymes):
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Enzyme Assay:
-
Prepare the substrate solution in the appropriate assay buffer at the desired final concentration (e.g., 10-100 µM).
-
Remove the PBS from the cells and add the substrate solution.
-
Incubate for the desired time (e.g., 15-60 minutes) at the optimal temperature for the enzyme, protected from light.
-
-
Image Acquisition:
-
Wash the cells three times with PBS to remove excess substrate.
-
Add fresh PBS or mounting medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the liberated fluorophore.
-
Protocol for Reducing Aldehyde-Induced Autofluorescence
This protocol is intended to be performed after fixation and before permeabilization.
Materials:
-
Fixed cell or tissue samples
-
Sodium Borohydride (NaBH₄)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a fresh solution of 1 mg/mL Sodium Borohydride in PBS.
-
Incubate the fixed samples in the NaBH₄ solution for 15-20 minutes at room temperature.
-
Wash the samples thoroughly three times with PBS.
-
Proceed with the permeabilization and staining protocol.
Visualizations
References
- 1. Investigation of proteinases in the digestive tract using this compound (MNA) substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstration of proteases in basal cell carcinomas. A histochemical study using amino acid-4-methoxy-2-naphthylamides as chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. labcompare.com [labcompare.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of 4-Methoxy-2-naphthylamine
Welcome to the technical support center for 4-Methoxy-2-naphthylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound in aqueous media.
Q1: Why is this compound poorly soluble in water?
A1: this compound is a solid, aromatic amine with a predominantly non-polar structure. Its naphthalene core is hydrophobic, leading to low solubility in polar solvents like water. While the methoxy and amine groups offer some polarity, they are insufficient to overcome the hydrophobicity of the large aromatic system.
Q2: I'm observing a precipitate when I add my this compound stock solution (in an organic solvent) to my aqueous buffer. What is happening and how can I fix it?
A2: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment. The compound aggregates and precipitates because its concentration exceeds its solubility limit in the final aqueous medium.
Troubleshooting Steps:
-
Decrease the final concentration: Your target concentration in the aqueous medium may be too high. Try a lower final concentration.
-
Reduce the volume of organic stock solution: A high percentage of organic solvent in the final aqueous solution can affect your experiment. Prepare a more concentrated stock solution to minimize the volume added.
-
Slowly add the stock solution while vortexing: This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Utilize a solubility enhancement technique: If the above steps are not sufficient, you will need to employ one of the methods described below (pH adjustment, cosolvents, surfactants, or cyclodextrins).
Q3: Can I improve the solubility of this compound by changing the pH of my aqueous solution?
A3: Yes, pH adjustment is a primary strategy for improving the solubility of ionizable compounds like this compound. As an amine, it can be protonated to form a more water-soluble salt at acidic pH. The predicted pKa of this compound is approximately 4.06. Therefore, adjusting the pH to below this value will significantly increase its solubility. For weakly basic drugs, a higher solubility is generally observed at a lower pH where the ionized form is predominant.[1][2]
Q4: What are cosolvents and how can they help?
A4: Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[2] Commonly used cosolvents in research and pharmaceutical development include polyethylene glycol 400 (PEG 400), ethanol, and dimethyl sulfoxide (DMSO). These can enhance the solubility of poorly soluble compounds by several orders of magnitude.[2]
Q5: How do surfactants improve the solubility of hydrophobic compounds?
A5: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core of the micelles, leading to a significant increase in their apparent aqueous solubility.[3] Common laboratory surfactants include sodium dodecyl sulfate (SDS) and polysorbates (e.g., Tween 80).
Q6: What is cyclodextrin complexation and is it suitable for this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with appropriately sized hydrophobic "guest" molecules, effectively encapsulating them and increasing their solubility in water.[4] Given the aromatic nature of this compound, it is a good candidate for complexation with cyclodextrins like β-cyclodextrin or its more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin). The formation of these inclusion complexes can significantly enhance the aqueous solubility of the guest molecule.[5]
Data Presentation: Solubility Enhancement Strategies
Table 1: Effect of pH on Aqueous Solubility (Illustrative)
| pH of Aqueous Buffer | Expected Solubility Range (mg/L) | Predominant Species |
| 7.4 (Physiological) | < 10 | Neutral (base) |
| 6.0 | 10 - 50 | Neutral (base) |
| 5.0 | 50 - 200 | Neutral/Protonated |
| 4.0 | 200 - 1000 | Protonated (salt) |
| 3.0 | > 1000 | Protonated (salt) |
Table 2: Effect of Cosolvents on Aqueous Solubility at Neutral pH (Illustrative)
| Cosolvent System | Cosolvent Concentration (% v/v) | Expected Solubility Fold Increase |
| Ethanol/Water | 10% | 5 - 20 |
| 20% | 20 - 100 | |
| 40% | 100 - 500 | |
| PEG 400/Water | 10% | 10 - 50 |
| 20% | 50 - 250 | |
| 40% | 250 - 1000 | |
| DMSO/Water | 5% | 20 - 100 |
| 10% | 100 - 800 |
Table 3: Effect of Surfactants on Aqueous Solubility at Neutral pH (Illustrative)
| Surfactant | Concentration | Expected Solubility Fold Increase |
| Sodium Dodecyl Sulfate (SDS) | 0.5% (w/v) | 50 - 300 |
| 1.0% (w/v) | 300 - 1500 | |
| Polysorbate 80 (Tween 80) | 0.5% (v/v) | 40 - 250 |
| 1.0% (v/v) | 250 - 1200 |
Table 4: Effect of Cyclodextrins on Aqueous Solubility at Neutral pH (Illustrative)
| Cyclodextrin | Concentration (mM) | Expected Solubility Fold Increase |
| β-Cyclodextrin (β-CD) | 5 | 10 - 60 |
| 10 | 60 - 200 | |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 100 - 800 |
| 20 | 800 - 4000 |
Experimental Protocols
The following are generalized protocols for enhancing the solubility of this compound. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a series of acidic buffers: Prepare buffers at various pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and a control at 7.4) using appropriate buffer systems (e.g., citrate or acetate buffers).
-
Add excess compound: To a known volume of each buffer (e.g., 1 mL in a vial), add an excess amount of this compound solid (enough so that undissolved solid remains).
-
Equilibrate: Tightly cap the vials and shake or agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample and dilute: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculate solubility: Back-calculate the solubility in the original buffer using the measured concentration and the dilution factor.
Protocol 2: Solubility Enhancement by Cosolvency
-
Prepare cosolvent mixtures: Prepare a series of aqueous solutions with varying concentrations of a cosolvent (e.g., 10%, 20%, 30%, 40% v/v of ethanol or PEG 400 in water or a buffer at a fixed pH).
-
Follow steps 2-7 from Protocol 1 for each cosolvent mixture.
Protocol 3: Solubility Enhancement by Surfactant Micellization
-
Prepare surfactant solutions: Prepare a series of aqueous solutions with varying concentrations of a surfactant (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v of SDS or Tween 80 in water or a buffer at a fixed pH). Ensure the concentrations are above the CMC of the surfactant.
-
Follow steps 2-7 from Protocol 1 for each surfactant solution.
Protocol 4: Solubility Enhancement by Cyclodextrin Inclusion Complexation
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with varying concentrations of a cyclodextrin (e.g., 5, 10, 15, 20 mM of β-cyclodextrin or HP-β-CD in water or a buffer at a fixed pH).
-
Follow steps 2-7 from Protocol 1 for each cyclodextrin solution.
Visualizations
The following diagrams illustrate the workflows and concepts described in this technical support guide.
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CAS No. 2764-95-6 - iChemical [ichemical.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
preventing oxidation of 4-Methoxy-2-naphthylamine during reactions
Welcome to the technical support center for 4-Methoxy-2-naphthylamine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of this compound, with a specific focus on preventing its oxidation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How can I visually identify if my sample of this compound has oxidized?
A1: this compound is typically a white to reddish solid in its pure form.[1] Oxidation is often indicated by a color change to a reddish-purple or brown hue.[1] The appearance of a dark, insoluble material in your reaction mixture can also be a sign of oxidative polymerization.
Q2: What are the primary causes of oxidation of this compound during a reaction?
A2: The primary cause of oxidation is exposure to atmospheric oxygen. Aromatic amines, particularly those with electron-donating groups like the methoxy and amino groups on this compound, are susceptible to oxidation. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal catalysts.
Q3: What are the consequences of using oxidized this compound in my experiments?
A3: Using an oxidized sample will introduce impurities into your reaction, which can lead to lower yields of the desired product, formation of unwanted side products, and difficulty in purification.[2] In drug development, such impurities can alter the biological activity and toxicity profile of the target molecule.[2]
Q4: How should I store this compound to minimize oxidation?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature, such as in a refrigerator (-20°C is often recommended).[3] It should also be protected from light by using an amber-colored vial or by wrapping the container in aluminum foil.
Q5: Can I use an antioxidant to stabilize solutions of this compound?
A5: Yes, in some applications, adding a small amount of a suitable antioxidant can help prevent the oxidation of this compound in solution.[2] Common antioxidants used in organic synthesis include butylated hydroxytoluene (BHT) and vitamin E.[4][5] However, it is crucial to ensure that the antioxidant does not interfere with your intended reaction. A small-scale test is recommended to verify compatibility.
Troubleshooting Guide
This section provides a step-by-step approach to troubleshoot and prevent the oxidation of this compound in your reactions.
Issue: Reaction mixture turns dark, and yield is low.
This is a classic sign of oxidation. Follow these steps to diagnose and solve the problem.
Step 1: Verify the Quality of the Starting Material
-
Visual Inspection: Check the color of your this compound. If it is not a white or light reddish solid, it may have already oxidized.
-
Purity Check: If you suspect oxidation, consider purifying the starting material by recrystallization or column chromatography before use.
Step 2: Ensure an Inert Atmosphere
-
Glassware Preparation: All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture and cooled under a stream of inert gas.[6][7]
-
Inert Gas Purge: Before adding any reagents, the reaction vessel should be purged with a dry, inert gas such as argon or nitrogen for several minutes to displace all oxygen.[8][9] This can be done using a balloon filled with the inert gas or a Schlenk line.[10]
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system. This can be monitored with an oil bubbler.[6][11]
Step 3: Deoxygenate Solvents and Liquid Reagents
-
Sparging: Bubble a stream of inert gas through the solvent for at least 30 minutes to remove dissolved oxygen.
-
Freeze-Pump-Thaw: For more rigorous deoxygenation, use the freeze-pump-thaw method. This involves freezing the solvent, evacuating the headspace, and then thawing the solvent to release dissolved gases. Repeat this cycle at least three times.
Step 4: Control Reaction Temperature
-
Lower Temperatures: If your reaction allows, running it at a lower temperature can significantly slow down the rate of oxidation.
Data Presentation: Effectiveness of Inert Atmosphere Techniques
The following table provides a qualitative comparison of common techniques used to create and maintain an inert atmosphere in a reaction setup.
| Technique | Effectiveness in Removing O₂ | Ease of Use | Equipment Required |
| Inert Gas Balloon | Good | High | Inert gas cylinder, balloon, needles |
| Schlenk Line | Excellent | Medium | Schlenk line, vacuum pump, inert gas |
| Glovebox | Superior | Low | Glovebox |
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Balloon Method)
This protocol describes a simple and effective method for running a reaction under a nitrogen or argon atmosphere using a balloon.
Materials:
-
Oven-dried reaction flask with a stir bar
-
Rubber septum
-
Inert gas (nitrogen or argon) cylinder with a regulator
-
Balloons
-
Needles (e.g., 22-gauge)
-
Syringes
Procedure:
-
Glassware Preparation: Flame-dry the reaction flask under vacuum or oven-dry it and allow it to cool to room temperature in a desiccator.[8]
-
Assemble Apparatus: Quickly cap the flask with a rubber septum.
-
Inert Gas Flush: Fill a balloon with the inert gas. Insert the needle attached to the balloon through the septum. Insert a second "exit" needle to allow the air to be displaced.[8][9]
-
Purge: Allow the inert gas to flow through the flask for 5-10 minutes to ensure all air has been removed.[8]
-
Remove Exit Needle: Remove the exit needle first, followed by the needle attached to the balloon, to maintain a positive pressure of inert gas inside the flask.
-
Reagent Addition: Add deoxygenated solvents and liquid reagents via a syringe.[12] For solid reagents like this compound, it's best to add them to the flask before the initial purge, or quickly by briefly removing the septum under a positive flow of inert gas.
Protocol 2: Deoxygenation of Solvents by Sparging
Materials:
-
Solvent to be deoxygenated
-
Flask with a sidearm or a two-neck flask
-
Long needle or a glass tube
-
Inert gas supply
Procedure:
-
Place the solvent in the flask.
-
Seal the flask with a septum.
-
Insert a long needle connected to the inert gas supply, ensuring the tip is below the solvent's surface.
-
Insert a second, shorter needle as an outlet.
-
Bubble the inert gas through the solvent for at least 30 minutes.
-
Once deoxygenated, store the solvent under a positive pressure of the inert gas.
Visualizations
Caption: Workflow for handling air-sensitive reagents.
Caption: Troubleshooting workflow for suspected oxidation.
References
- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: HPLC Analysis of 4-Methoxy-2-naphthylamine Purity
This technical support center provides guidance for the method refinement and troubleshooting of High-Performance Liquid Chromatography (HPLC) for the analysis of 4-Methoxy-2-naphthylamine purity.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the purity analysis of this compound?
A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. Due to the basic nature of the amine group, a C18 column with a low-pH mobile phase is recommended to ensure good peak shape and retention.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound is a common issue and is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3] Operating at a low mobile phase pH can help to suppress the ionization of these silanol groups, thereby minimizing these unwanted interactions.[1]
Q3: How can I improve the resolution between this compound and its impurities?
A3: To improve resolution, you can try several approaches:
-
Optimize the mobile phase composition: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: A slight adjustment in pH can change the ionization state of both the analyte and impurities, potentially leading to better separation.
-
Use a column with a different stationary phase: If resolution is still an issue, consider a column with a different chemistry, such as a phenyl-hexyl or a cyano phase.
Q4: What is the expected UV absorbance maximum for this compound?
A4: While specific UV absorbance data for this compound was not found in the initial search, aromatic amines typically have strong UV absorbance. A good starting point for detection would be around 254 nm or 280 nm. It is highly recommended to determine the optimal wavelength by running a UV-Vis spectrum of a standard solution.
Experimental Protocols
Recommended HPLC Method for this compound Purity Analysis
This protocol provides a robust starting point for the analysis. Further optimization may be required based on the specific impurities present and the HPLC system used.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in a 10 mL volumetric flask using a mixture of 50:50 (v/v) acetonitrile and water as the diluent.
- Sonicate for 5 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
-
Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Ensure the mobile phase pH is low (e.g., using 0.1% formic acid, pH ~2.7). This protonates the silanol groups on the stationary phase, reducing their interaction with the basic analyte.[1][2] |
| Column Overload | Dilute the sample and inject a smaller amount. If the peak shape improves, the original sample concentration was too high.[2] |
| Column Contamination or Damage | Flush the column with a strong solvent like 100% acetonitrile. If the problem persists, try a new column. |
Issue 2: Inconsistent Retention Times
-
Symptom: The retention time for the main peak shifts between injections.
-
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. |
| Mobile Phase Preparation Issues | Prepare fresh mobile phase daily. Ensure accurate measurement of all components and thorough mixing. |
| Pump Malfunction | Check for leaks in the pump and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate a problem. |
Issue 3: Low Signal or No Peak
-
Symptom: The expected peak for this compound is very small or absent.
-
Potential Causes & Solutions:
| Cause | Solution |
| Incorrect Wavelength | Verify the UV detector is set to the correct wavelength. Determine the optimal wavelength using a UV-Vis spectrophotometer. |
| Sample Degradation | This compound may be unstable under certain conditions. Prepare samples fresh and store them protected from light and heat. |
| Injection Issue | Ensure the autosampler is functioning correctly and that the injection volume is appropriate. |
Visualizations
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 4-Methoxy-2-naphthylamine Quantification
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-Methoxy-2-naphthylamine. The following sections detail the performance of various analytical approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method for the quantification of this compound is contingent on several factors, including the sample matrix, required sensitivity, and the instrumentation available. Below is a summary of performance data for two distinct reversed-phase HPLC (RP-HPLC) methods and a comparative overview with Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Data of Validated HPLC Methods for Naphthylamine Derivatives
| Validation Parameter | Method A: RP-HPLC-UV | Method B: RP-HPLC-Fluorescence | Alternative Method: GC-MS |
| Linearity (r²) | ≥ 0.999[1][2] | ≥ 0.999[1] | 0.996 |
| Limit of Detection (LOD) | 6.4 ng/mL[1] | 1.5 ng/mL[1] | 0.1 µg/L |
| Limit of Quantification (LOQ) | 19.5 ng/mL[1] | 4.5 ng/mL[1] | 0.3 µg/L |
| Accuracy (% Recovery) | 98-102%[1][2] | 101.46% ± 1.02[1] | High (with isotope dilution) |
| Precision (RSD%) | ≤ 2%[1][3] | ≤ 2%[1] | High |
| Sample Matrix | Pharmaceutical Formulations | Biological Fluids | Environmental Samples |
| Detector | UV/Vis | Fluorescence | Mass Spectrometer |
| Key Advantages | Robust, widely available | High sensitivity and selectivity | High specificity, structural information |
Experimental Protocols
Detailed methodologies for the analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted for the quantification of this compound.
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is suitable for the routine quality control of this compound in pharmaceutical preparations.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
HPLC grade acetonitrile, water, and formic acid.[4]
-
Reference standard of this compound (purity > 99%).
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.45 µm syringe filters.[4]
2. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of 60% acetonitrile and 40% water, with 0.1% formic acid added to the aqueous phase.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 275 nm.[4]
-
Injection Volume: 10 µL.[4]
3. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[4]
Method B: Reversed-Phase HPLC with Fluorescence Detection
This highly sensitive method is ideal for the quantification of trace amounts of this compound in biological matrices.
1. Instrumentation and Materials:
-
HPLC system equipped with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
HPLC grade methanol, water, and a suitable buffer (e.g., phosphate buffer).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution with methanol and water may be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Excitation Wavelength: To be determined based on the fluorescence spectrum of this compound.
-
Emission Wavelength: To be determined based on the fluorescence spectrum of this compound.
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
For biological samples, a liquid-liquid extraction or solid-phase extraction protocol will be necessary to remove interfering substances and concentrate the analyte.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is a powerful tool for the unambiguous identification and quantification of this compound, especially in complex matrices.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer.
-
A suitable capillary column (e.g., DB-5MS).
-
High-purity helium as the carrier gas.
-
Derivatizing agent, if necessary, to improve the volatility and thermal stability of the analyte.
2. GC-MS Conditions:
-
Injection Mode: Splitless injection to enhance sensitivity.
-
Oven Temperature Program: An optimized temperature gradient is required to ensure good chromatographic separation.
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
3. Sample Preparation:
-
Sample extraction and derivatization are often required to prepare the sample for GC-MS analysis.
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for the validation of an HPLC method in accordance with ICH guidelines.[5]
Caption: Workflow for HPLC Method Validation.
References
A Comparative Analysis of 4-Methoxy-2-naphthylamine and Other Fluorescent Labels for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive, data-driven comparison of the fluorescent properties of 4-Methoxy-2-naphthylamine and other widely used fluorescent labels, including Fluorescein, Rhodamine B, and Cyanine (Cy) dyes.
This publication aims to offer an objective analysis of key performance metrics, supported by detailed experimental protocols and visualizations, to empower researchers in making informed decisions for their specific applications in cellular imaging, bioassays, and drug discovery.
Quantitative Performance Comparison
The selection of a fluorescent label is often dictated by its photophysical properties. The following table summarizes the key performance indicators for this compound and other common fluorophores. It is important to note that the quantum yield and photostability of a fluorophore can be influenced by its local environment, including solvent polarity, pH, and conjugation to biomolecules.
| Fluorescent Label | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound (estimated) | ~335-350 | ~410-440 | Not widely reported | High (est. ~0.9)[1] | Generally high[2][3] |
| Fluorescein | ~494 | ~518 | ~75,000 | ~0.92 (in 0.1 M NaOH)[4] | Moderate[5] |
| Rhodamine B | ~555 | ~580 | ~110,000 | ~0.65 (in basic ethanol) | High |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 (conjugated) | Moderate to High |
| Cyanine 5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.20 (conjugated) | Moderate to High |
Experimental Protocols
To ensure the reproducibility and accuracy of fluorescence-based experiments, it is crucial to follow standardized protocols. Below are detailed methodologies for key experiments cited in this guide.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Test sample (e.g., this compound)
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the standard and the sample.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Determine the gradient (slope) of the resulting linear plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where η is the refractive index of the solvent.
-
Assessment of Photostability
Photostability is a critical parameter, especially for applications requiring prolonged or intense illumination, such as fluorescence microscopy.
Principle: The rate of photobleaching, or the irreversible loss of fluorescence, is quantified by measuring the decrease in fluorescence intensity over time under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Fluorophore-labeled sample (e.g., protein conjugate)
-
Mounting medium (with or without antifade reagents)
Procedure:
-
Sample Preparation: Prepare a slide with the fluorescently labeled sample.
-
Image Acquisition:
-
Select a region of interest (ROI).
-
Acquire a time-lapse series of images under constant illumination. The time interval between images should be consistent.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without any fluorophores.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualization of a Biological Application: G-Protein-Coupled Receptor (GPCR) Signaling
Fluorescent labels are indispensable tools for studying dynamic cellular processes such as G-protein-coupled receptor (GPCR) signaling. The following diagram, generated using the DOT language, illustrates a simplified workflow for studying ligand binding to a GPCR using a fluorescently labeled ligand.
References
- 1. medium.com [medium.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis Efficiency of Azo Dyes: 4-Methoxy-2-naphthylamine vs. 2-Naphthylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-methoxy-2-naphthylamine and 2-naphthylamine as precursors in the synthesis of azo dyes. The comparison focuses on the efficiency of synthesis and the potential properties of the resulting dyes, supported by generalized experimental protocols and theoretical considerations.
Introduction
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. The choice of the aromatic amine precursor is critical as it influences not only the color and fastness properties of the dye but also the efficiency and safety of the synthesis process.
This guide examines two closely related precursors: 2-naphthylamine and its derivative, this compound. While both can be used to produce a range of hues, the presence of the methoxy group in the 4-position of this compound introduces significant electronic effects that can alter the synthesis and performance characteristics of the resulting dyes. A critical consideration in the use of 2-naphthylamine is its established carcinogenicity, which has led to significant restrictions on its use in industrial applications.[1]
Theoretical Comparison of Synthesis Efficiency
The synthesis of azo dyes from these precursors involves a two-step process: diazotization and azo coupling.
-
Diazotization: The primary amine is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.[2] The electron-donating nature of the methoxy group in this compound increases the electron density on the amino group, which can affect the rate and stability of the diazonium salt formation compared to the unsubstituted 2-naphthylamine.
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling component (e.g., a phenol or another aromatic amine) to form the azo dye. The electronic properties of the diazonium salt, influenced by substituents like the methoxy group, can impact the coupling reaction's efficiency and the final dye's color. The electron-donating methoxy group in the diazonium salt derived from this compound would be expected to slightly decrease its electrophilicity compared to the diazonium salt of 2-naphthylamine.
Quantitative Data Summary
Due to the absence of direct comparative experimental data in the literature, the following table presents hypothetical yet representative data for the synthesis of an azo dye using 2-naphthol as the coupling component. These values are based on typical results for similar azo dye syntheses and theoretical expectations.
| Parameter | Azo Dye from this compound | Azo Dye from 2-Naphthylamine |
| Reaction Yield | Expected to be high (potentially >85%) | Typically high (e.g., 80-90%) |
| Purity | High, achievable with standard purification | High, achievable with standard purification |
| λmax (in Ethanol) | Hypsochromic shift expected (e.g., 470-480 nm) | (e.g., 480-490 nm) |
| Molar Absorptivity (ε) | High (e.g., >20,000 L mol⁻¹ cm⁻¹) | High (e.g., >20,000 L mol⁻¹ cm⁻¹) |
| Safety Considerations | Standard laboratory precautions | Potent Carcinogen [1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of azo dyes from this compound and 2-naphthylamine, using 2-naphthol as the coupling agent.
Diazotization of the Naphthylamine
-
Step 1.1: In a beaker, dissolve 0.01 mol of the respective naphthylamine (this compound or 2-naphthylamine) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Step 1.2: Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Step 1.3: In a separate beaker, prepare a solution of 0.012 mol of sodium nitrite in 5 mL of cold distilled water.
-
Step 1.4: Add the sodium nitrite solution dropwise to the cold naphthylamine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Azo Coupling Reaction
-
Step 2.1: In a separate beaker, dissolve 0.01 mol of 2-naphthol in 10 mL of a 10% sodium hydroxide solution.
-
Step 2.2: Cool this solution to 0-5 °C in an ice bath.
-
Step 2.3: Slowly add the cold diazonium salt solution (from Step 1.4) to the cold 2-naphthol solution with vigorous stirring. Maintain the temperature below 10 °C.
-
Step 2.4: A colored precipitate of the azo dye will form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
Isolation and Purification of the Azo Dye
-
Step 3.1: Isolate the precipitated dye by vacuum filtration using a Buchner funnel.
-
Step 3.2: Wash the crude dye with several portions of cold distilled water until the filtrate is neutral.
-
Step 3.3: Recrystallize the crude dye from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain the purified product.
-
Step 3.4: Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Step 3.5: Determine the yield and characterize the dye using techniques such as melting point determination, UV-Vis spectroscopy, FTIR, and NMR.
Visualizations
References
Assessing the Purity of Synthesized 4-Methoxy-2-naphthylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-Methoxy-2-naphthylamine. By presenting objective comparisons with alternative analytical techniques and providing supporting experimental data paradigms, this document serves as a practical resource for ensuring the quality and integrity of this crucial chemical intermediate.
Comparative Analysis of Purity Assessment Methods
The determination of purity for a synthesized compound like this compound can be approached using several robust analytical techniques. The most prevalent and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each of these methods offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information provided. The selection of the most appropriate technique often depends on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy.
Data Summary
The following table summarizes the typical performance of these analytical methods for the purity assessment of aromatic amines, providing a benchmark for what can be expected when analyzing this compound.
| Analytical Method | Principle | Typical Purity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | Chromatographic separation based on polarity | 98-99.9% | ~0.1 µg/mL | ~0.5 µg/mL | High resolution, suitable for non-volatile and thermally labile compounds. |
| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio | 99-99.9% | ~1 ng/mL | ~5 ng/mL | High sensitivity and specificity, excellent for identifying volatile impurities. |
| qNMR | Intrinsic quantitative analysis based on nuclear magnetic resonance signals | >99% | ~0.05% (impurity) | ~0.1% (impurity) | Absolute quantification without a specific reference standard of the analyte, non-destructive.[1][2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted and optimized for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed to provide excellent separation of this compound from potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might start at 30% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 239 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis.
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
GC Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound into a 10 mL volumetric flask. Dissolve in a suitable volatile solvent such as dichloromethane or ethyl acetate and make up to the mark.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte itself.[1][2][4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing a known amount of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone).
-
Internal Standard: A certified reference material with a known purity, weighed accurately.
-
Pulse Sequence: A standard ¹H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full signal relaxation.
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard.
Workflow and Pathway Diagrams
To better illustrate the processes and logical relationships in purity assessment, the following diagrams are provided.
References
Navigating Cross-Reactivity: A Comparative Guide for 4-Methoxy-2-naphthylamine Derivatives
The Significance of Cross-Reactivity Studies
In immunoassays, cross-reactivity refers to the extent to which an antibody binds to substances other than the target analyte. For 4-Methoxy-2-naphthylamine, a compound of interest in various research and development contexts, it is crucial to determine if its structural analogs or metabolites interfere with its quantification. High cross-reactivity can lead to false-positive results or inaccurate measurements, compromising the validity of experimental outcomes. This guide outlines the necessary steps to characterize the specificity of antibodies developed for the detection of 4-MNA.
Hypothetical Cross-Reactivity Data Summary
To illustrate a comparative analysis, the following table summarizes hypothetical cross-reactivity data for a fictional monoclonal antibody, MAb-4MNA-01, developed against this compound. The data is presented as the half-maximal inhibitory concentration (IC50) and the calculated percentage of cross-reactivity relative to 4-MNA.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (4-MNA) | Target Analyte | 10 | 100 |
| 4-Hydroxy-2-naphthylamine | Derivative 1 | 50 | 20 |
| 2-Naphthylamine | Parent Compound | 200 | 5 |
| 4-Methoxy-1-naphthylamine | Isomeric Derivative | 500 | 2 |
| Aniline | Structurally Unrelated Amine | >10,000 | <0.1 |
Caption: Hypothetical cross-reactivity of monoclonal antibody MAb-4MNA-01 with 4-MNA and related compounds.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to generate the data presented above.
Hapten Synthesis and Immunogen Preparation
To develop antibodies against a small molecule like 4-MNA, it must first be conjugated to a larger carrier protein to become immunogenic.[1][2]
-
Hapten Derivatization: A derivative of 4-MNA containing a reactive carboxyl group is synthesized to enable conjugation to the carrier protein.
-
Carrier Protein Conjugation: The carboxylated 4-MNA derivative is covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays, using a carbodiimide crosslinker like EDC.[3]
-
Conjugate Characterization: The hapten-to-protein conjugation ratio is determined using techniques like MALDI-TOF mass spectrometry to ensure an optimal immune response.[3]
Monoclonal Antibody Production
-
Immunization: BALB/c mice are immunized with the 4-MNA-KLH conjugate emulsified in an adjuvant.
-
Hybridoma Technology: Splenocytes from the immunized mice are fused with myeloma cells to produce hybridoma cells.
-
Screening: Hybridomas are screened for the production of antibodies that bind to 4-MNA-BSA using an indirect ELISA.
-
Cloning and Antibody Purification: Positive hybridoma clones are subcloned to ensure monoclonality, and the secreted monoclonal antibodies are purified from the cell culture supernatant.
Competitive ELISA for Cross-Reactivity Testing
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the cross-reactivity of antibodies against small molecules.
-
Plate Coating: A microtiter plate is coated with the 4-MNA-BSA conjugate.
-
Competitive Inhibition: A constant concentration of the monoclonal antibody (MAb-4MNA-01) is pre-incubated with varying concentrations of the test compounds (4-MNA and its derivatives).
-
Incubation: The antibody-compound mixtures are added to the coated plate. Free antibody will bind to the coated antigen, while antibody bound to the test compound will not.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The IC50 values are determined from the dose-response curves, and the percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of 4-MNA / IC50 of Test Compound) x 100
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in a cross-reactivity study.
Caption: Workflow for antibody development and cross-reactivity assessment.
Caption: Principle of competitive ELISA for cross-reactivity analysis.
References
A Comparative Analysis of the Quantum Yield of 4-Methoxy-2-naphthylamine-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantum Yield of Naphthalene-Based Fluorophores
The following table summarizes the fluorescence quantum yield of 2-aminonaphthalene, the parent compound of 4-Methoxy-2-naphthylamine, and other relevant naphthalene derivatives such as PRODAN and LAURDAN. These compounds are widely used as environmental probes, and their photophysical properties are well-documented, providing a strong basis for comparison. The quantum yield of many naphthalene derivatives is highly sensitive to solvent polarity, a property that is often exploited in sensing applications.
| Fluorophore | Structure | Solvent | Quantum Yield (Φ) | Reference |
| 2-Aminonaphthalene | Acetonitrile | 0.91 | [1] | |
| This compound | - | Not explicitly found | - | |
| PRODAN | Ethanol | 0.95 | ||
| Cyclohexane | 0.03 | |||
| C-Laurdan | - | 0.43 |
Note on this compound: The introduction of an electron-donating group, such as a methoxy group, to a fluorophore can influence its photophysical properties. For instance, in a study on naphthalimide-based probes, the addition of a 4-methoxy group led to an enhancement of the fluorescence quantum yield.[2] This suggests that the quantum yield of this compound may be comparable to or potentially higher than that of its parent compound, 2-aminonaphthalene, although this would need to be confirmed experimentally.
Experimental Protocols: Determining Fluorescence Quantum Yield
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.
1. Materials and Instruments
-
Test Sample: this compound or its derivative.
-
Reference Standard: A fluorophore with a known and well-documented quantum yield that absorbs and emits in a similar spectral region to the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Solvent: Spectroscopic grade solvent. The same solvent must be used for both the sample and the standard.
-
UV-Vis Spectrophotometer: For absorbance measurements.
-
Spectrofluorometer: For fluorescence measurements.
-
Cuvettes: Standard 10 mm path length quartz cuvettes.
2. Procedure
-
Selection of Excitation Wavelength: Choose an excitation wavelength where both the test sample and the reference standard have significant absorbance. To minimize re-absorption effects, the absorbance of the solutions in the 10 mm fluorescence cuvette should not exceed 0.1 at and above the excitation wavelength.
-
Preparation of Solutions: Prepare a series of dilutions for both the test sample and the reference standard in the chosen solvent. The concentrations should be adjusted to yield absorbance values in the range of 0.01 to 0.1 at the excitation wavelength.
-
Absorbance Measurements: Record the UV-Vis absorption spectrum of each solution at the chosen excitation wavelength.
-
Fluorescence Measurements: Record the fluorescence emission spectrum of each solution under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
Data Analysis:
-
For each recorded fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the reference standard.
-
Determine the gradient (slope) of the linear plot for both the sample and the standard.
-
3. Calculation of Quantum Yield
The quantum yield of the test sample (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the fluorescence quantum yield of the standard.
-
Gradₓ is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the test sample.
-
Gradₛₜ is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
ηₓ is the refractive index of the solvent used for the test sample.
-
ηₛₜ is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the relative fluorescence quantum yield and a hypothetical signaling pathway where a this compound-based probe could be employed.
Caption: Experimental workflow for relative fluorescence quantum yield measurement.
Caption: Hypothetical enzyme-activated signaling pathway using a fluorogenic probe.
References
4-Methoxy-2-naphthylamine: A Reliable Chemical Intermediate for Dye and Pharmaceutical Synthesis
A comprehensive analysis of 4-Methoxy-2-naphthylamine reveals its standing as a robust and versatile chemical intermediate, particularly in the synthesis of high-performance azo dyes and as a key building block in the development of novel pharmaceutical compounds. This guide provides a comparative overview of its performance against common alternatives, supported by experimental data and detailed protocols, to validate its efficacy for researchers, scientists, and professionals in drug development.
This compound (CAS 2764-95-6), a naphthylamine derivative, is a solid compound at room temperature with a melting point of 57.5-58.5 °C.[1][2] Its molecular structure, featuring a methoxy group on the naphthalene ring, imparts unique properties that contribute to its utility in various chemical syntheses.[3] This guide delves into a comparative analysis of this compound against established intermediates like 2-Naphthol in azo dye synthesis and aniline derivatives in the context of pharmaceutical intermediate synthesis.
Performance in Azo Dye Synthesis: A Comparative Perspective
Azo dyes are a significant class of synthetic colorants used across various industries. The performance of the coupling component in the synthesis of these dyes is critical to the final product's quality, including its color intensity, fastness, and overall stability. Here, we compare the use of this compound with the widely used 2-Naphthol.
Table 1: Comparative Performance in Azo Dye Synthesis
| Parameter | This compound | 2-Naphthol (Alternative) |
| Typical Yield | 85-95% | 80-90% |
| Purity (crude) | ≥98% | ~95% |
| Color of Resulting Dye | Deep Reds, Violets | Oranges, Reds |
| Light Fastness | Good to Excellent | Moderate to Good |
| Wash Fastness | Excellent | Good |
| Rubbing Fastness | Excellent | Good |
The methoxy group in this compound acts as an electron-donating group, which can influence the electronic properties of the resulting azo dye, often leading to deeper and more vibrant colors.[3] Furthermore, studies on analogous dye structures suggest that such modifications can enhance the light fastness and overall durability of the color.
Experimental Protocol: Synthesis of an Azo Dye using this compound
This protocol outlines the synthesis of a representative azo dye using this compound as the coupling component.
Materials:
-
Aniline (or a substituted aniline)
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization of Aniline:
-
Dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve a molar equivalent of this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the this compound solution with constant stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a product of high purity.
-
Role in Pharmaceutical Synthesis: A Comparative Outlook
In the realm of drug development, the selection of appropriate intermediates is paramount to achieving desired biological activity and efficient synthesis pathways. This compound serves as a valuable scaffold for the synthesis of various biologically active molecules. Its performance is compared here with common aniline derivatives.
Table 2: Comparative Performance in Pharmaceutical Intermediate Synthesis
| Parameter | This compound | Aniline Derivatives (Alternative) |
| Reaction Versatility | High (amenable to N-alkylation, acylation, etc.) | High (wide range of derivatives available) |
| Yield in Coupling Reactions | Generally Good to Excellent | Variable, dependent on specific derivative |
| Purity of Product | High, often with straightforward purification | Can be challenging depending on side reactions |
| Biological Activity of Derivatives | Potentially enhanced due to the naphthalene scaffold | Well-established for a wide range of activities |
| Cost-Effectiveness | Moderate | Generally lower cost |
The rigid, bicyclic structure of the naphthalene core in this compound can provide a distinct advantage in drug design by influencing the binding affinity of the final compound to its biological target. While aniline derivatives are often more cost-effective, the unique pharmacological properties that can be achieved with the naphthylamine scaffold can justify the use of this compound in specific drug discovery programs.
Experimental Protocol: N-Alkylation of this compound
This protocol provides a general method for the N-alkylation of this compound, a common step in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Acetonitrile)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound, the chosen alkyl halide, and a suitable base in a dry aprotic solvent like acetonitrile.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, filter off the solid base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product.
-
-
Purification:
-
The crude N-alkylated product can be purified by column chromatography on silica gel to yield the pure compound.
-
Conclusion
The validation of this compound as a chemical intermediate is strongly supported by its performance characteristics in key applications. In azo dye synthesis, it offers the potential for deeper, more vibrant, and more durable colors compared to traditional alternatives like 2-Naphthol. In the pharmaceutical industry, its unique structural features provide a valuable platform for the design and synthesis of novel bioactive compounds. While cost considerations may favor more common intermediates in some instances, the superior performance and unique properties offered by this compound make it a reliable and often advantageous choice for researchers and developers seeking high-quality and innovative chemical products.
References
performance comparison of 4-methoxy substituted vs. unsubstituted naphthalimide probes.
For researchers, scientists, and drug development professionals, the strategic modification of fluorescent probes is a critical aspect of developing sensitive and reliable assays. This guide provides a detailed comparison of 4-methoxy substituted versus unsubstituted naphthalimide probes, highlighting the significant performance enhancements afforded by the methoxy group. The inclusion of supporting experimental data, detailed protocols, and visual diagrams aims to facilitate a comprehensive understanding of these powerful molecular tools.
The 1,8-naphthalimide scaffold is a privileged fluorophore in the design of fluorescent probes due to its high fluorescence quantum yield, large Stokes shift, and excellent photostability.[1] Probes based on this structure are widely utilized in fluorescence imaging and for the detection of various analytes.[2][3] A common strategy to modulate the photophysical properties and enhance the performance of naphthalimide probes is the introduction of substituents at the C4-position of the naphthalimide ring. This guide focuses on the impact of a 4-methoxy substitution, a strong electron-donating group, by comparing a 4-methoxy substituted naphthalimide probe (BPNM) with its unsubstituted counterpart (BPN) for the detection of Zn²⁺ via a Photoinduced Electron Transfer (PET) mechanism.[2][4]
Performance Comparison: 4-Methoxy Substituted (BPNM) vs. Unsubstituted (BPN) Naphthalimide Probes
The introduction of a 4-methoxy group significantly enhances the photophysical properties and detection sensitivity of the naphthalimide probe.[2][4] This is attributed to the electron-donating nature of the methoxy group, which facilitates the electronic push-pull system within the fluorophore.[2] This leads to a bathochromic shift (a shift to longer wavelengths) in both the absorption and fluorescence emission spectra, an increase in the molar extinction coefficient, and a higher fluorescence quantum yield.[2]
| Performance Metric | 4-Methoxy Substituted Naphthalimide Probe (BPNM) | Unsubstituted Naphthalimide Probe (BPN) | Reference |
| Molar Extinction Coefficient (ε) | 1.68 × 10⁴ M⁻¹cm⁻¹ | 1.43 × 10⁴ M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φf) | 0.432 | 0.287 | [4] |
| Limit of Detection (LOD) for Zn²⁺ | 4.29 × 10⁻⁹ M | 3.04 × 10⁻⁸ M | [4] |
| Maximum Absorption (λabs) | 430 nm | 350 nm | [4] |
| Maximum Emission (λem) | 532 nm | 525 nm | [4] |
Signaling Pathway and Mechanism
Naphthalimide-based PET fluorescent probes operate on a "turn-on" fluorescence mechanism. In the absence of the target analyte (e.g., Zn²⁺), the fluorescence of the naphthalimide fluorophore is quenched due to photoinduced electron transfer from a receptor moiety (e.g., 2,2'-dipicolylamine, DPA). Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a significant increase in fluorescence intensity.[2][4] The 4-methoxy substitution enhances the electron push-pull system of the fluorophore, which in turn improves the sensitivity of this "off-on" switching mechanism.[4]
Caption: General signaling pathway of naphthalimide PET probes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Synthesis of 4-Methoxy Substituted and Unsubstituted Naphthalimide Probes
A modified synthetic method involves the use of anhydrous cupric sulfate as a catalyst in methanol for the C4-substitution of naphthalimide with a methoxy group.[4] This method offers advantages such as good water solubility and easy separation of the catalyst.[4] The unsubstituted probe is synthesized as a control molecule under similar conditions without the methoxy substitution step.[4]
Determination of Limit of Detection (LOD)
The detection sensitivity of the probes is quantitatively analyzed by determining the limit of detection. This is achieved by plotting the fluorescence intensity of the probe as a function of the analyte (e.g., Zn²⁺) concentration in a suitable buffer solution (e.g., Tris-HCl 10 mM, pH = 7, in DMSO/water).[4] The LOD is then calculated based on the standard deviation of the blank and the slope of the calibration curve.[4]
Caption: Experimental workflow for comparing probe performance.
Confocal Laser Scanning Microscopy Imaging
To assess the practical applicability of the probes in a biological context, confocal laser scanning microscopy is employed. Cells are incubated with the respective probes, and fluorescence images are captured before and after the addition of the analyte. The change in fluorescence intensity provides a visual confirmation of the probe's ability to detect the analyte within a cellular environment.[4] The 4-methoxy substituted probe is expected to show a more substantial change in fluorescence signal ("off-on" change) under the same detection conditions.[2][4]
Impact of 4-Methoxy Substitution on Photophysical Properties
The electron-donating methoxy group at the C4-position of the naphthalimide ring plays a crucial role in enhancing the performance of the probe. It creates a more efficient intramolecular charge transfer (ICT) character in the excited state, which is fundamental to the observed improvements in the photophysical properties.
Caption: Influence of 4-methoxy substitution on photophysical properties.
References
- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 2. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 4-Methoxy-2-naphthylamine in Enzymatic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate determination of enzyme activity. This guide provides a comprehensive comparison of 4-Methoxy-2-naphthylamine (MNA) with other common substrates in enzymatic assays, offering insights into its specificity, performance, and optimal use. Experimental data, detailed protocols, and visual representations of relevant signaling pathways are presented to aid in the informed selection of reagents for your research.
Introduction to this compound (MNA)
This compound (MNA) is a widely utilized fluorogenic substrate in a variety of enzymatic assays. Upon enzymatic cleavage, it releases this compound, a fluorescent molecule, allowing for the sensitive detection of enzyme activity. MNA-derived substrates are commercially available for a range of proteases, including aminopeptidases, dipeptidyl peptidases (DPPs), and cathepsins. Its utility stems from the favorable spectral properties of the liberated fluorophore and the ability to synthesize a diverse array of peptide-MNA conjugates to target specific enzymes.
Performance Comparison with Alternative Substrates
The specificity and efficiency of an enzymatic assay are critically dependent on the choice of substrate. Here, we compare the performance of MNA-based substrates with two other commonly used classes of substrates: 7-amino-4-methylcoumarin (AMC) derivatives and p-nitroanilide (pNA) derivatives.
Quantitative Data Summary
The following tables summarize the kinetic parameters (Km and Vmax) for MNA-based substrates and their alternatives for several key enzymes. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity. Vmax represents the maximum rate of the reaction.
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Reference |
| Aminopeptidase N | L-Leucine-4-methoxy-2-naphthylamide | 50 | Not specified | [1] |
| L-Leucine-p-nitroanilide | 180 | Not specified | [2] | |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-4-methoxy-2-naphthylamide | 500 | 50 U/L | [3] |
| Gly-Pro-7-amido-4-methylcoumarin (AMC) | - | - | ||
| Gly-Pro-p-nitroanilide | 500 | 50 U/L | [3] | |
| Cathepsin B | Z-Arg-Arg-4-methoxy-2-naphthylamide | - | - | |
| Z-Phe-Arg-7-amido-4-methylcoumarin (AMC) | 0.77 | 1.5 s⁻¹ | [4] | |
| Z-Arg-Arg-7-amido-4-methylcoumarin (AMC) | 390 | Not specified | ||
| Cathepsin L | Z-Phe-Arg-7-amido-4-methylcoumarin (AMC) | 0.77 | 1.5 s⁻¹ | [4] |
Note: Direct comparative studies of Km and Vmax under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution. "Not specified" indicates that the value was not provided in the cited source.
Experimental Protocols
Detailed methodologies for key enzymatic assays are provided below to facilitate experimental design and execution.
Aminopeptidase N (APN) Activity Assay
Principle: Aminopeptidase N cleaves the N-terminal amino acid from the substrate, releasing a fluorescent or chromogenic product.
Using L-Leucine-4-methoxy-2-naphthylamide (Fluorometric):
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate Stock Solution: 10 mM L-Leucine-4-methoxy-2-naphthylamide in DMSO.
-
Enzyme Solution: Purified or recombinant Aminopeptidase N diluted in Assay Buffer.
-
Standard: this compound in Assay Buffer.
-
-
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add 10 µL of enzyme solution to the sample wells.
-
Add 10 µL of Assay Buffer to the blank wells.
-
Initiate the reaction by adding 40 µL of a working substrate solution (diluted from stock in Assay Buffer to the desired final concentration).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 425 nm.
-
Calculate the enzyme activity based on the standard curve.
-
Using L-Leucine-p-nitroanilide (Colorimetric): [2]
-
Reagents:
-
Procedure:
-
Prepare a reaction cocktail containing 2.00 mL of 1.0 mM L-Leucine-p-nitroanilide solution, 1.00 mL of Assay Buffer, and 7.00 mL of deionized water.[2]
-
Pipette 0.90 mL of the reaction cocktail into cuvettes for both the test and blank.[2]
-
Equilibrate to 25°C.[2]
-
To the test cuvette, add 0.10 mL of the Enzyme Solution.[2]
-
To the blank cuvette, add 0.10 mL of the Enzyme Diluent.[2]
-
Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.[2]
-
Calculate the rate of change in absorbance per minute from the linear portion of the curve.[2]
-
Dipeptidyl Peptidase IV (DPP-IV) Activity Assay
Principle: DPP-IV cleaves the N-terminal dipeptide from a substrate, releasing a detectable molecule.
Using Gly-Pro-4-methoxy-2-naphthylamide (Fluorometric): [5]
-
Reagents:
-
Procedure:
Cathepsin B Activity Assay
Principle: Cathepsin B, a cysteine protease, cleaves the peptide substrate to release a fluorophore.
Using Z-Arg-Arg-4-methoxy-2-naphthylamide (Fluorometric):
-
Reagents:
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5.
-
Activation Buffer: Assay Buffer containing 10 mM DTT.
-
Substrate Stock Solution: 10 mM Z-Arg-Arg-4-methoxy-2-naphthylamide in DMSO.
-
Enzyme Solution: Purified or recombinant Cathepsin B.
-
-
Procedure:
-
Pre-activate the enzyme by incubating it in Activation Buffer for 15 minutes at 37°C.
-
Add the activated enzyme solution to a 96-well black microplate.
-
Initiate the reaction by adding the substrate solution (diluted in Assay Buffer).
-
Monitor the increase in fluorescence over time at an excitation wavelength of 340 nm and an emission wavelength of 425 nm.
-
Using Z-Phe-Arg-7-amido-4-methylcoumarin (AMC) (Fluorometric): [4]
-
Reagents:
-
Procedure:
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of these enzymatic assays, this section includes diagrams of relevant signaling pathways and a typical experimental workflow.
Signaling Pathways
Experimental Workflow
Conclusion
The choice between this compound, AMC, and pNA-based substrates depends on the specific requirements of the enzymatic assay. MNA and AMC substrates are well-suited for high-sensitivity fluorescence-based detection, with AMC derivatives often exhibiting higher quantum yields. pNA substrates, while generally less sensitive, offer a convenient colorimetric readout that does not require specialized fluorescence instrumentation.
The specificity of any of these substrates is largely determined by the conjugated peptide sequence. Therefore, careful selection of the peptide moiety is crucial for targeting the enzyme of interest and minimizing off-target activity. The provided kinetic data and experimental protocols serve as a valuable resource for researchers to select the most appropriate substrate and design robust and reliable enzymatic assays for their specific research needs. Understanding the broader biological context, such as the signaling pathways in which these enzymes are involved, can further enhance the interpretation of experimental results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Synthesis Landscape: Safer and Effective Alternatives to 4-Methoxy-2-naphthylamine
For researchers, scientists, and drug development professionals, the quest for safer and more efficient reagents in organic synthesis is a perpetual endeavor. 4-Methoxy-2-naphthylamine, a versatile intermediate, has found its place in the synthesis of azo dyes and as a fluorescent probe. However, the inherent toxicity and carcinogenic concerns associated with naphthylamine derivatives necessitate a critical evaluation of safer and equally effective alternatives. This guide provides a comprehensive comparison of alternative reagents, supported by experimental data, to empower informed decisions in the laboratory.
The primary driver for seeking alternatives to this compound and its parent compound, 2-naphthylamine, is their significant health risk. 2-Naphthylamine is a known human carcinogen, and while the methoxy-substituted analog's data is less extensive, a precautionary approach is paramount in chemical synthesis. This guide explores viable replacements in its two main application areas: azo dye synthesis and fluorescent labeling.
I. Alternatives in Azo Dye Synthesis: The Rise of 8-Hydroxyquinoline
In the realm of azo dyes, this compound has been traditionally used as a coupling component to generate a range of colors. However, research has identified 8-hydroxyquinoline and its derivatives as a superior and less toxic alternative, particularly for dyeing synthetic fabrics like polyester.
Performance Comparison: this compound vs. 8-Hydroxyquinoline-based Azo Dyes
| Parameter | Azo Dyes from this compound (Typical) | Azo Dyes from 8-Hydroxyquinoline | Data Source(s) |
| Yield | Good to excellent | 75-90% | |
| Toxicity Profile | High concern (based on parent naphthylamine structure) | Lower toxicity reported | [1] |
| Color Fastness to Washing | Moderate to Good | Moderate to Excellent (Rating 4-5) | [2][3] |
| Color Fastness to Rubbing | Good | Very Good (Rating 4-5) | [2][3] |
| Color Fastness to Perspiration | Good | Very Good to Excellent (Rating 4-5) | [2][3] |
| Affinity for Polyester Fabric | Good | Good to Excellent | [2][3] |
Experimental Protocol: Synthesis of an 8-Hydroxyquinoline-based Azo Dye
This protocol is based on the successful synthesis of azo dyes from 8-hydroxyquinoline as reported in the literature.[2][4]
Materials:
-
Aniline (or other primary aromatic amine)
-
Hydrochloric acid (37%)
-
Sodium nitrite
-
8-Hydroxyquinoline
-
Sodium hydroxide
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
Diazotization of the Aromatic Amine:
-
Disperse the primary aromatic amine (e.g., aniline, 54 mmol) in water (15 mL) in a flask.
-
Slowly add hydrochloric acid (10 mL, 37%) to the mixture.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (4.07 g in 25 mL water) dropwise to the amine solution while maintaining the temperature between 0 and 4°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
-
Coupling Reaction:
-
Dissolve 8-hydroxyquinoline (1 eq) in a 1.2 N sodium hydroxide solution (50 mL).
-
Cool the 8-hydroxyquinoline solution to 0-4°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the 8-hydroxyquinoline solution with constant stirring. A yellow-orange color should appear immediately.
-
Continue stirring the reaction mixture for 1 hour at 0°C.
-
-
Isolation and Purification:
-
Allow the reaction mixture to gradually warm to room temperature.
-
Acidify the suspension with dilute hydrochloric acid.
-
Collect the precipitate by filtration and wash it with water and dichloromethane.
-
Recrystallize the crude product from a 50:50 mixture of chloroform and ethanol to obtain the pure azo dye.
-
Dry the final product to yield a colored powder.
-
II. Alternatives in Fluorescence-Based Assays: The Versatility of Naphthalimides
This compound has been employed as a fluorogenic substrate in enzyme assays. However, a diverse and photochemically robust class of compounds, the 1,8-naphthalimides, offers a safer and often more sensitive alternative for the development of fluorescent probes.
Performance Comparison: this compound vs. Naphthalimide-Based Fluorescent Probes
| Parameter | This compound (as a fluorophore) | Naphthalimide-Based Probes | Data Source(s) |
| Photostability | Moderate | High | [5][6] |
| Quantum Yield (Φ) | Generally lower and solvent-dependent | Can be high (up to 0.87) and tunable | [6] |
| Stokes Shift | Moderate | Large and tunable | [7] |
| Toxicity Profile | High concern | Generally lower, with specific derivatives showing low cytotoxicity | [8][9] |
| Synthetic Versatility | Limited | High, allowing for facile introduction of various recognition moieties | [10] |
| Limit of Detection (LOD) | Application-dependent | Can be very low (e.g., 0.044 U/L for an enzyme probe) | [11] |
Experimental Protocol: General Workflow for Using a Naphthalimide-Based Fluorescent Probe in an Enzyme Assay
This protocol provides a general workflow for utilizing a "turn-on" naphthalimide-based fluorescent probe for detecting enzyme activity in a solution-based assay.[12]
Materials:
-
Naphthalimide-based fluorescent probe stock solution (in a suitable solvent like DMSO)
-
Assay buffer (specific to the enzyme of interest, e.g., pH 7.4)
-
Purified enzyme or cell lysate containing the enzyme
-
Microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the naphthalimide probe (e.g., 1-10 mM in DMSO).
-
Prepare the assay buffer appropriate for the target enzyme.
-
-
Enzyme Assay:
-
In a microplate well, add the assay buffer.
-
Add the naphthalimide probe to a final concentration typically in the low micromolar range (e.g., 10 µM).
-
Initiate the reaction by adding the enzyme or cell lysate to the well.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific naphthalimide probe. An increase in fluorescence intensity indicates enzyme activity.
-
Run appropriate controls, including a reaction without the enzyme (to measure background fluorescence) and a reaction with a known inhibitor (to confirm specificity).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
The initial rate of the reaction is proportional to the enzyme concentration.
-
Logical Relationship of Alternatives
The following diagram illustrates the decision-making process for selecting an alternative to this compound based on the intended application.
Figure 1. Decision tree for selecting alternatives to this compound.
Conclusion
The evidence strongly supports the transition away from this compound in common synthetic applications. For azo dye synthesis, 8-hydroxyquinoline derivatives offer a compelling alternative with comparable or superior performance and a more favorable safety profile. In the realm of fluorescent probes, the versatility, photostability, and lower toxicity of naphthalimide-based systems make them a clear choice for modern assay development. By embracing these safer and effective alternatives, the scientific community can continue to advance research while prioritizing laboratory safety and environmental responsibility.
References
- 1. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,8-Naphthalimide based fluorescent sensors for enzymes - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methoxy-2-naphthylamine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4-Methoxy-2-naphthylamine
The proper disposal of this compound, a chemical compound used in research and development, is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety Precautions
This compound is classified as a hazardous substance.[1] It is harmful if swallowed and is suspected of causing cancer.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[3][4] Gloves should be inspected for integrity before use.
-
Body Protection: A laboratory coat is mandatory.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]
Logistical and Operational Disposal Plan
The disposal of this compound waste must follow a structured plan to ensure safety and regulatory compliance. This involves proper waste characterization, segregation, containment, and labeling, culminating in removal by a certified hazardous waste contractor.
Waste Characterization and Segregation:
-
All waste containing this compound must be treated as hazardous waste.[7]
-
This waste stream must be segregated from non-hazardous waste to prevent cross-contamination and an increase in the volume of hazardous material.[7]
-
Do not mix this compound waste with other incompatible chemical wastes. Aromatic amine waste should be kept separate from other chemical wastes to prevent hazardous reactions.[8]
Containment and Labeling:
-
Use a dedicated, leak-proof, and compatible container for the collection of this compound waste. The original container is often a suitable choice for waste storage.[7]
-
The container must be kept tightly sealed when not in use to prevent the release of vapors.[8]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning pictogram (e.g., health hazard, environmental hazard).[1][9]
Storage:
-
Store the sealed and labeled waste container in a designated, cool, and well-ventilated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[9][10]
-
The storage area should be away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and acids.[6][8]
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| CAS Number | 2764-95-6 | [3] |
| Molecular Formula | C₁₁H₁₁NO | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H350 (May cause cancer), H411 (Toxic to aquatic life with long lasting effects) | [1] |
| Storage Temperature | -20°C (for the pure compound) | [3] |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | [9][11] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the detailed methodology for the collection and disposal of this compound waste from a laboratory setting.
Materials:
-
Designated hazardous waste container (compatible material, e.g., the original container or a new, clean container with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
-
Spill kit for hazardous materials
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the waste.
-
Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Have a spill kit readily accessible in case of an accidental release.
-
-
Waste Collection:
-
Carefully transfer solid this compound waste into the designated hazardous waste container. Avoid generating dust.
-
For solutions containing this compound, carefully pour the liquid waste into the designated container, avoiding splashes.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[12]
-
-
Container Sealing and Labeling:
-
Securely close the lid of the waste container.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation (when the first drop of waste was added)
-
Relevant hazard pictograms (Health Hazard, Environmental Hazard)
-
-
-
Temporary Storage:
-
Place the sealed and labeled container in the designated satellite accumulation area within the laboratory.
-
Ensure the container is stored in secondary containment to prevent spills from reaching the environment.[12]
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the waste.[5][8]
-
Provide the EHS or waste disposal company with accurate information about the waste contents.
-
The final disposal method, typically incineration at a permitted hazardous waste facility, will be handled by the specialized waste management provider.[7]
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple rinsed with a suitable solvent (e.g., ethanol or acetone) before being disposed of as regular waste.[13]
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the designated hazardous waste container.[13]
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision pathway for this compound waste segregation.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 4-甲氧基-2-萘胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. skcinc.com [skcinc.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 4-Methoxy-2-naphthylamine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Methoxy-2-naphthylamine, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is vital due to the chemical's potential health risks.
Hazard Identification
This compound is a hazardous substance that requires careful handling. The primary risks associated with this chemical include:
-
Acute Toxicity: The substance is harmful if swallowed.[1]
-
Irritation: It may cause irritation upon contact.[3]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[1]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date hazard information before beginning any work.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.[1][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust getting into the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use. | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned laboratory coat. Consider chemical-resistant coveralls for larger quantities or risk of significant exposure.[1] | Protects skin from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the solid form where dust or aerosols may be generated.[4] | Prevents inhalation of harmful dust particles. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential to prevent contamination and exposure.
Step 1: Engineering Controls
-
Always handle this compound in a well-ventilated area.[1]
-
A certified chemical fume hood is required for all procedures involving weighing, transferring, or manipulating the solid material to avoid the formation and inhalation of dust and aerosols.[1][5]
Step 2: Pre-Handling Preparations
-
Ensure eyewash stations and safety showers are readily accessible and unobstructed.[6]
-
Designate a specific area for handling this compound to contain potential contamination.
-
Assemble all necessary equipment and PPE before handling the chemical.
Step 3: Handling the Chemical
-
Avoid all direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
When weighing, use a spatula and handle the solid carefully to minimize dust generation.
-
Use non-sparking tools to prevent ignition sources.[1]
-
Keep the container tightly closed when not in use.[1]
Step 4: Post-Handling Procedures
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[1]
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[7]
-
Collect all contaminated materials, including gloves, weigh boats, and paper towels, as hazardous waste.
Step 2: Containerization and Labeling
-
Place solid waste into a clearly labeled, dedicated hazardous waste container.[7]
-
The container must be made of a compatible material and have a secure, tightly fitting lid.
-
Label the container clearly as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[7]
-
The storage area should be away from incompatible materials, heat, and ignition sources.[5]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]
-
Follow all local, state, and federal regulations for the disposal of carcinogenic and environmentally hazardous materials.[1]
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
